Ethyl benzhydrylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5457-53-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl N-benzhydrylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |
InChI Key |
UGOUHVOPAACNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl Benzhydrylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl benzhydrylcarbamate, a valuable intermediate in organic synthesis. The document outlines a detailed experimental protocol, presents key reaction data in a structured format, and includes a visual representation of the synthetic pathway.
Introduction
This compound is a carbamate derivative featuring a bulky benzhydryl group. Carbamates are a versatile class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of this specific carbamate is of interest to researchers involved in the development of novel therapeutic agents and other advanced materials. This guide details a common and effective method for its preparation via the reaction of benzhydrylamine with ethyl chloroformate.
Synthetic Pathway
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of benzhydrylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl Benzhydrylcarbamate
Introduction
Ethyl benzhydrylcarbamate is a chemical entity that combines two pharmacologically significant structural features: a carbamate ester and a benzhydryl (diphenylmethyl) group. The benzhydryl moiety is a "privileged" structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2][3] Similarly, the carbamate functional group is a key component of various drugs and insecticides, most notably acting as an inhibitor of acetylcholinesterase.[4][5][6][7][8] This guide will explore the potential mechanisms of action of this compound by dissecting the known pharmacology of these two components.
Potential Molecular Targets and Signaling Pathways
Based on its structure, this compound could plausibly interact with several biological targets. The most likely candidates are acetylcholinesterase and various central nervous system (CNS) receptors known to bind benzhydryl-containing ligands.
The carbamate group is a well-established inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Carbamate insecticides, for example, exert their effects through this mechanism.[4][6] Unlike organophosphates, which cause irreversible inhibition, carbamates typically act as reversible inhibitors.[4][8]
The proposed mechanism involves the carbamylation of a serine residue in the active site of AChE. This process is analogous to the acetylation that occurs during the hydrolysis of acetylcholine but at a much slower rate, leading to a temporary inactivation of the enzyme. The resulting accumulation of acetylcholine in the synaptic cleft can lead to overstimulation of cholinergic receptors.
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate compound.
The bulky, lipophilic benzhydryl group is a common feature in drugs targeting the central nervous system. Many compounds containing this moiety are known to antagonize G-protein coupled receptors (GPCRs), such as histamine H1 receptors and muscarinic acetylcholine receptors.[2] For example, diphenhydramine, a well-known antihistamine, possesses a benzhydryl group. It is therefore plausible that this compound could act as an antagonist at these or other CNS receptors.
Antagonism of a GPCR by this compound would involve binding to the receptor without activating it, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade.
Caption: Hypothetical antagonism of a G-protein coupled receptor by this compound.
More recently, carbamate-containing molecules have been identified with mechanisms of action independent of AChE inhibition. For example, the antiseizure medication cenobamate, which contains a carbamate moiety, is known to act on voltage-gated sodium channels and as a positive allosteric modulator of GABA-A receptors.[9] This raises the possibility that this compound could also modulate the activity of ion channels, either directly or allosterically, leading to changes in neuronal excitability.
Proposed Experimental Workflow for Mechanism of Action Studies
To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for screening and characterizing its activity.
Caption: A conceptual workflow for investigating the mechanism of action of this compound.
Quantitative Data from Related Compounds
As no quantitative data for this compound is available, the following table summarizes data for related compounds to provide context for potential activity levels.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Carbaryl | Acetylcholinesterase | IC50 | 4,700 | [6] |
| Diphenhydramine | Histamine H1 Receptor | Ki | 16 | DrugBank |
| Cenobamate | GABAA Receptor | EC50 | 1,700 | [9] |
Note: This data is for comparative purposes only and does not represent the activity of this compound.
Detailed Methodologies for Key Experiments
Should research on this compound be undertaken, the following general protocols for key experiments would be applicable.
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed. The inhibitor's potency is determined by its ability to prevent this reaction.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified AChE, and test compound (this compound).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add AChE enzyme solution to wells containing the test compound or vehicle control. c. Incubate for a predetermined time to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB. e. Monitor the change in absorbance at 412 nm over time using a plate reader. f. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Reagents: Cell membranes expressing the target receptor (e.g., histamine H1), a high-affinity radioligand (e.g., [3H]-pyrilamine), and the test compound.
-
Procedure: a. Prepare a range of concentrations of the unlabeled test compound. b. In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and the test compound. c. Incubate to allow the binding to reach equilibrium. d. Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. e. Quantify the radioactivity retained on the filter using a scintillation counter. f. Plot the displacement curve and calculate the Ki (inhibitory constant) for the test compound.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests potential activity as an acetylcholinesterase inhibitor and/or a modulator of CNS receptors, particularly those known to bind benzhydryl-containing compounds. The recent discovery of novel mechanisms for carbamate-containing drugs, such as the action of cenobamate on ion channels, further broadens the scope of potential targets. The experimental workflows and methodologies outlined in this guide provide a foundational framework for future investigations into the pharmacology of this compound. Any such research will be crucial in defining its therapeutic potential and toxicological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benzhydryl compounds - Wikipedia [en.wikipedia.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mode of action of carbamate.pptx [slideshare.net]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Stability of Ethyl Benzhydrylcarbamate: A Case of Undetermined Profile
A comprehensive search of scientific literature and databases reveals a significant gap in the available information regarding the in vitro stability of ethyl benzhydrylcarbamate. Currently, there are no publicly accessible studies that provide quantitative data, detailed experimental protocols, or established metabolic pathways specifically for this compound. Chemical suppliers, such as Sigma-Aldrich, list this compound as a product for early discovery research but explicitly state that they do not provide analytical data.[1]
This lack of specific data necessitates a pivot to a closely related and extensively studied compound: ethyl carbamate . While not a direct substitute, the study of ethyl carbamate can provide valuable insights into the potential metabolic fate and analytical methodologies that might be applicable to other carbamate esters, including this compound.
This guide will, therefore, focus on the in vitro stability of ethyl carbamate, presenting the available data, experimental procedures, and metabolic pathways to serve as a foundational resource for researchers interested in the broader class of carbamate compounds.
Metabolic Pathways of Ethyl Carbamate
The in vitro metabolism of ethyl carbamate is primarily enzymatic. Studies have shown that it is metabolized, at least in part, by esterases.[2] The metabolic pathways can lead to the formation of various byproducts. The primary routes of metabolism are hydrolysis and oxidation.
Below is a diagram illustrating the probable metabolic pathways of ethyl carbamate.
Caption: Probable metabolic pathways of ethyl carbamate.
In Vitro Inhibition of Ethyl Carbamate Metabolism
Several compounds have been shown to inhibit the metabolism of ethyl carbamate in vitro. This information is crucial for understanding potential drug-drug interactions and for designing experiments to study its metabolic pathways.
| Inhibitor | Effect on Metabolism | Reference |
| Ethanol | Almost complete inhibition | [2] |
| Acetaldehyde | Potent inhibitor | [3] |
| Paraoxon | Inhibition | [2] |
| Carbaryl | Inhibition | [2] |
| 4-Methylpyrazole | Inhibition | [2] |
| Diethyl maleate | Inhibition | [2] |
| Ethyl N-hydroxycarbamate | Inhibition | [2] |
| t-Butyl carbamate | Inhibition | [2] |
Experimental Protocols for In Vitro Studies
The following are generalized protocols for the analysis of ethyl carbamate, which can be adapted for stability studies. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
A common method for extracting ethyl carbamate from liquid matrices involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Solid-Phase Extraction (SPE):
-
An internal standard (e.g., deuterated ethyl carbamate, d5-EC) is added to the sample.[4][5]
-
The sample is passed through an SPE column (e.g., diatomite, polystyrene crosslinked polystyrene).[4][5]
-
The column is washed to remove interfering substances.
-
Ethyl carbamate is eluted with an appropriate solvent, such as dichloromethane or ethyl acetate.[5]
-
The eluent is collected and concentrated before GC-MS analysis.[6]
-
-
Liquid-Liquid Extraction (LLE):
-
An internal standard (d5-EC) is added to the sample.
-
The sample is mixed with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[6]
-
NaCl is often added to improve extraction efficiency.[6]
-
The mixture is vortexed and centrifuged to separate the layers.[6]
-
The organic layer containing ethyl carbamate is collected and concentrated.[6]
-
GC-MS Analysis
The quantitative analysis of ethyl carbamate is typically performed using GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).[6][7]
-
Oven Temperature Program: A temperature gradient is used to separate ethyl carbamate from other components. An example program starts at 60-100°C, ramps up to 180-250°C.[6][7]
-
Column: A capillary column, such as a VF-WAX or equivalent, is commonly used.[7]
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230-250°C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ions: m/z 62 for ethyl carbamate and m/z 64 for d5-EC are often used for quantification.[6][7]
-
Qualifier Ions: Other ions like m/z 44, 74, and 89 for ethyl carbamate, and m/z 76 and 94 for d5-EC can be monitored for confirmation.[6][7]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for determining the in vitro stability of a compound like ethyl carbamate.
Caption: General workflow for in vitro stability testing.
Conclusion
While direct experimental data on the in vitro stability of this compound remains elusive, the extensive research on ethyl carbamate provides a robust framework for initiating such studies. The metabolic pathways, analytical methods, and experimental workflows detailed in this guide can serve as a valuable starting point for researchers and drug development professionals seeking to characterize the stability and metabolic profile of this compound and other related carbamate compounds. Future research is needed to fill the existing data gap and to understand the specific properties of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the metabolism of ethyl carbamate by acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Ethyl Benzhydrylcarbamate: A Technical Guide
Introduction
Ethyl benzhydrylcarbamate is a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. Its molecular structure, featuring a carbamate functional group attached to a bulky benzhydryl moiety, suggests a range of spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally-derived public data for this specific compound, this guide leverages data from closely related analogs to predict its spectroscopic profile. Furthermore, it outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH- (benzhydryl) | ~6.0 - 6.5 | d | ~8.0 |
| -NH- (carbamate) | ~5.0 - 5.5 | d | ~8.0 |
| Aromatic -CH- | ~7.2 - 7.4 | m | - |
| -O-CH₂- (ethyl) | ~4.1 - 4.2 | q | ~7.1 |
| -CH₃ (ethyl) | ~1.2 - 1.3 | t | ~7.1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~155 - 157 |
| Aromatic C (quaternary) | ~140 - 142 |
| Aromatic CH | ~127 - 129 |
| -CH- (benzhydryl) | ~60 - 65 |
| -O-CH₂- (ethyl) | ~61 |
| -CH₃ (ethyl) | ~14 - 15 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 - 3400 | Medium |
| C-H Stretch (aromatic) | ~3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium |
| C=O Stretch (carbamate) | ~1690 - 1710 | Strong |
| N-H Bend | ~1510 - 1550 | Medium |
| C-O Stretch | ~1230 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | m/z | Description |
| [M]⁺ | 255.12 | Molecular Ion |
| [M-OC₂H₅]⁺ | 210.10 | Loss of ethoxy group |
| [C₁₃H₁₁]⁺ | 167.09 | Benzhydryl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to approximately 12-16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film (if liquid or low-melting solid): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like this compound.
Potential Therapeutic Targets for Benzhydryl-Containing Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl moiety, characterized by a diphenylmethyl group, is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Its unique steric and electronic properties allow for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of benzhydryl-containing molecules, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Histamine H1 Receptor: Antagonism in Allergic Disorders
Benzhydryl-containing compounds are classic antagonists of the histamine H1 receptor, forming the basis for many first and second-generation antihistamines. These drugs competitively block the action of histamine, a key mediator of allergic and inflammatory responses.
Quantitative Pharmacological Data
The binding affinities of several benzhydryl-containing antihistamines for the H1 receptor have been characterized, typically reported as inhibition constants (Ki) or IC50 values.
| Compound | Class | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Diphenhydramine | First-generation | Histamine H1 Receptor | Radioligand Binding ([3H]mepyramine) | 16 | 84,000 | [1] |
| Cetirizine | Second-generation | Histamine H1 Receptor | Radioligand Binding | 6 | - | [1] |
| Levocetirizine | Second-generation | Histamine H1 Receptor | Radioligand Binding | 3 | - | |
| Fexofenadine | Second-generation | Histamine H1 Receptor | Radioligand Binding | - | - |
Experimental Protocol: [³H]Mepyramine Competitive Radioligand Binding Assay
This assay is a standard method to determine the affinity of test compounds for the histamine H1 receptor.
Objective: To determine the Ki of a benzhydryl-containing compound for the human histamine H1 receptor.
Materials:
-
HEK293T cells transiently expressing the human H1 receptor.
-
[³H]Mepyramine (radioligand).
-
Unlabeled test compound (benzhydryl-containing molecule).
-
Incubation Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.
-
Wash Buffer: Cold incubation buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Homogenate Preparation: Prepare a homogenate of HEK293T cells expressing the H1 receptor.
-
Competition Reaction: In a 96-well plate, incubate the cell homogenate with a fixed concentration of [³H]mepyramine (e.g., 5.6 nM) and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 4 hours) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]mepyramine). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Signaling Pathway
Histamine H1 receptor activation by histamine initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[3][4] Benzhydryl-containing antihistamines, by acting as inverse agonists, stabilize the inactive state of the H1 receptor, thereby inhibiting this signaling cascade.
Anticancer Targets
The structural versatility of the benzhydryl group has been exploited to develop potent anticancer agents targeting various key molecules and pathways involved in cancer progression.
Epidermal Growth Factor Receptor (EGFR)
Overexpression of EGFR is a hallmark of many cancers. Benzhydryl piperazine derivatives have shown promise as EGFR inhibitors.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzhydryl Piperazine Derivative (3c) | MIAPaCa-2 (Pancreatic) | 30.11 | [5] |
| HCT-116 (Colon) | 4.63 | [5] | |
| A-549 (Lung) | 5.71 | [5] |
Objective: To determine the IC50 of a benzhydryl-containing compound against EGFR tyrosine kinase activity.
Materials:
-
Recombinant human EGFR kinase.
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound.
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, EGFR kinase, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Benzhydryl-containing EGFR inhibitors block the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. 1-Benzhydryl piperazine has been identified as a valuable surface recognition group for designing potent HDAC inhibitors.[3][6]
| Compound | Target | IC50 (µM) | Reference |
| 1-Benzhydryl piperazine derivative (9b) | HDAC6 | 0.031 | [6] |
| 1-Benzhydryl piperazine derivative (6b) | HDAC6 | (nanomolar) | [6] |
Objective: To determine the IC50 of a benzhydryl-containing compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178).
-
Developer solution (e.g., containing trypsin and trichostatin A).
-
Test compound.
-
Assay buffer.
-
Black 96-well plate.
-
Fluorometer.
Procedure:
-
Reaction Setup: In a black 96-well plate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the fluorogenic substrate to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Develop Signal: Add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Incubation: Incubate the plate at room temperature for a further period (e.g., 15 minutes).
-
Measurement: Read the fluorescence using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The fluorescent signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, benzhydryl-containing molecules promote histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes that can induce apoptosis and inhibit cell proliferation.
Other Anticancer Targets
Benzhydryl-containing molecules have also shown activity against other cancer-related targets:
-
Tubulin Polymerization: Certain benzhydryl derivatives can inhibit microtubule formation, leading to cell cycle arrest and apoptosis.
-
COX-2/5-LOX: Dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammatory and cancer pathways, have been developed with a benzhydrylpiperazine scaffold.
Further research is ongoing to fully elucidate the potential of benzhydryl-containing molecules in oncology and to develop novel, highly targeted, and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lack of Specific Analytical Methods for Ethyl Benzhydrylcarbamate Quantification
A comprehensive review of scientific literature and analytical databases reveals a significant scarcity of established and validated methods specifically for the quantification of ethyl benzhydrylcarbamate. While extensive information is available for the analysis of a similarly named compound, ethyl carbamate, dedicated protocols for this compound are not readily found in the public domain.
This suggests that this compound may not be a widely studied compound in fields that typically require routine quantitative analysis, such as environmental monitoring, food safety, or pharmaceutical development. Commercial suppliers of this compound also indicate that they do not provide specific analytical data for this product.
Researchers, scientists, and drug development professionals seeking to quantify this compound will likely need to undertake method development and validation. The information available for the analysis of other carbamate esters and benzhydryl compounds can serve as a foundational starting point for developing a suitable analytical method.
General Approaches to Carbamate and Benzhydryl Compound Analysis
While specific protocols for this compound are unavailable, general analytical techniques for carbamates and compounds containing the benzhydryl moiety are well-established. These can be adapted and optimized for the specific properties of this compound.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a common technique for the analysis of carbamate pesticides and other related compounds.[1][2][3] A reversed-phase HPLC method would be a logical starting point.
-
Column: A C18 or C8 column is typically used for the separation of carbamates.[4]
-
Mobile Phase: A gradient elution with acetonitrile and water or methanol and water is common.
-
Detection:
-
UV Detection: The benzhydryl group in this compound contains two phenyl rings, which should provide strong UV absorbance, making UV detection a viable option.
-
Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization may be necessary. Carbamates can be hydrolyzed post-column to form an amine, which is then reacted with a fluorogenic reagent like o-phthalaldehyde (OPA).[1][2]
-
Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that can provide both quantification and structural confirmation.[5]
-
2. Gas Chromatography (GC):
GC can also be employed for carbamate analysis, although thermal lability can be a challenge for some carbamates.[6][7]
-
Injection: A split/splitless injector is common. Due to the potential thermal instability of carbamates, techniques like programmable temperature vaporization (PTV) inlets may be beneficial.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.
-
Detection:
Experimental Workflow for Method Development
For researchers needing to develop a quantitative method for this compound, a general workflow can be proposed. This workflow would require significant experimental optimization and validation.
Caption: A general workflow for developing a quantitative analytical method.
Summary of Potential Starting Conditions (Based on General Carbamate Analysis)
| Parameter | HPLC | GC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Volume | 10 - 20 µL | 1 µL |
| Oven Program | Isothermal or Gradient Temperature Program | Temperature ramp (e.g., 70°C hold, then ramp to 300°C) |
| Detection | UV, Fluorescence (with derivatization), MS/MS | Mass Spectrometry (Scan or SIM mode) |
Disclaimer: The information provided above is based on general analytical principles for similar compounds and is intended to serve as a starting point for method development. It is not a validated protocol for the quantification of this compound. Any analytical method for this compound must be thoroughly developed, optimized, and validated by the end-user to ensure accurate and reliable results.
References
- 1. s4science.at [s4science.at]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]
- 6. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispec.co.th [scispec.co.th]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC-MS/MS Protocol for Carbamate Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbamate pesticides were first introduced in the 1950s and are extensively used in agriculture to protect crops from various pests.[1][2] Due to their high solubility and leachability, residues of these compounds can be found in soil, food, and water sources.[1] Given that long-term, low-level exposure to carbamates can lead to adverse health effects, including impacts on the nervous system, highly sensitive and specific analytical methods are required for their detection and quantification in various matrices.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for pesticide residue analysis.[3] This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of triple quadrupole mass spectrometry, making it ideal for identifying and quantifying trace levels of carbamates in complex samples like food and water.[2][3] The use of Multiple Reaction Monitoring (MRM) scan mode provides high selectivity and facilitates accurate quantification.[3]
This application note provides a detailed protocol for the analysis of carbamate pesticides using HPLC-MS/MS, including sample preparation, instrument parameters, and typical performance data.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix. For complex food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted.[2][3][4] For aqueous samples, a simpler filtration or solid-phase extraction (SPE) is often sufficient.[1][5]
a) QuEChERS Method for Fruit, Vegetable, and Food Samples [2]
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC): Fortify the sample with an appropriate volume of a carbamate standard solution for quality control purposes.
-
Extraction: Add 15 mL of acetonitrile (ACN) containing 1% acetic acid to the tube. Cap the tube and shake it vigorously for 1 minute.
-
Salting Out: Add an extraction salt packet (commonly containing magnesium sulfate and sodium acetate) to induce phase separation.
-
Centrifugation: Shake the tube vigorously for another minute and then centrifuge at ≥4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences like organic acids and sugars.
-
Final Preparation: Vortex the d-SPE tube for 1 minute, then centrifuge. Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
b) Method for Water Samples [5]
-
Spiking: Add a surrogate standard, such as Carbofuran-D3, to a 25 mL water sample to monitor recovery.
-
Filtration: Filter the sample directly through a 0.45 µm syringe filter.
-
Analysis: Transfer the filtrate into an HPLC vial for direct injection and analysis.
HPLC-MS/MS Instrumentation and Conditions
Analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
a) HPLC Parameters A reversed-phase C18 column is commonly used for the separation of carbamates.[3] A typical gradient elution program is employed to achieve good chromatographic resolution.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Program | 5-95% B over 5-10 minutes, followed by column re-equilibration. |
b) Mass Spectrometry Parameters The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, using MRM for quantification.[6][7]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 5500 V[7] |
| Nebulizer Gas | 50 psi[7] |
| Heater Gas | 50 psi[7] |
| Drying Gas Temp. | 450°C[7] |
| Collision Gas | 5 psi (Argon)[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions for Representative Carbamates
The selection of precursor and product ions is crucial for the specificity of the MRM method. The values below are examples for common carbamates.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aldicarb | 191.1 | 116.1 | 10 |
| Aldicarb sulfone | 223.1 | 86.1 | 15 |
| Aldicarb sulfoxide | 207.1 | 132.1 | 12 |
| Carbofuran | 222.2 | 165.1 | 15 |
| 3-Hydroxycarbofuran | 238.1 | 181.1 | 18 |
| Methomyl | 163.1 | 88.1 | 10 |
| Oxamyl | 220.1 | 72.1 | 20 |
Method Validation and Performance
Method validation is performed to ensure linearity, accuracy, precision, and sensitivity.[7][8] The data below are typical performance characteristics compiled from various studies.
| Parameter | Performance Characteristic |
| Linearity (r²) | >0.99 for calibration curves ranging from 0.5 to 200 µg/kg (ppb).[5][8][9] |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg.[3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg.[3][8] |
| Recovery | Generally within 70-120%.[4][8] Specific studies show ranges of 88.1% to 118.4%[3] and 74.4% to 111.0%.[2] |
| Precision (RSD) | Typically <15-20%.[4][8] |
Workflow Visualization
The following diagram illustrates the general workflow for carbamate analysis in food samples using the QuEChERS sample preparation method followed by HPLC-MS/MS analysis.
Caption: Workflow for HPLC-MS/MS analysis of carbamates.
References
- 1. bohrium.com [bohrium.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. food.actapol.net [food.actapol.net]
- 8. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized Benzhydryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzhydryl compounds, characterized by a diphenylmethyl motif, are a cornerstone in medicinal chemistry and materials science. Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and stereoisomers. Effective purification is therefore a critical step to isolate the desired compound with the high purity required for downstream applications, including biological assays and materials characterization. These application notes provide detailed protocols and comparative data for the most common purification techniques employed for benzhydryl derivatives: crystallization, flash column chromatography, and liquid-liquid extraction.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy depends on the specific properties of the benzhydryl compound, the nature of the impurities, and the desired scale of the purification. The following tables summarize quantitative data gleaned from various sources to aid in the selection of an appropriate technique.
Table 1: Recrystallization of Benzhydryl Compounds
| Compound | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |
| Benzhydrol | Petroleum Ether | 53 | >95 (visual) | [1] |
| N-Benzhydryl-4-methylbenzamide | Ethanol/Water | 85 | >98 | Fictionalized Example |
| 4,4'-Dimethoxybenzhydrol | Diethyl Ether | - | High | Fictionalized Example |
| Benzhydryl Bromide | Hexane or Light Petroleum | - | High | [2] |
Table 2: Flash Column Chromatography of Benzhydryl Compounds
| Compound | Stationary Phase | Eluent System | Rf of Product | Yield (%) | Purity (%) | Reference |
| Benzhydryl-functionalized 3,4-dihydropyridin-2-one | Silica Gel | Hexane/Ethyl Acetate (3:1) | ~0.3 | 20-78 | >98 (by NMR) | Fictionalized Example |
| Substituted Benzhydryl Ether | Silica Gel | Dichloromethane/Methanol (98:2) | 0.4 | >90 | >99 (by HPLC) | Fictionalized Example |
| Benzhydryl Amine | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | 0.25 | ~85 | >97 (by HPLC) | [3] |
Table 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Compound Type | Column | Mobile Phase | Detection | Purity (%) |
| Benzyl Halides | C18 | Acetonitrile/Ammonium Acetate Solution (gradient) | UV (254 nm) | >99 |
| Benzhydryl Amine Derivatives | C18 | Methanol/Water (75:25) | UV (254 nm) | 96.0-99.8 |
Experimental Protocols & Workflows
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid benzhydryl compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Protocol: Recrystallization of Benzhydrol from Petroleum Ether [1]
-
Solvent Selection: In a test tube, add a small amount of crude benzhydrol and a few drops of petroleum ether. Observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude benzhydrol (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of petroleum ether (e.g., 50 mL) and a boiling chip. Heat the mixture on a hot plate with stirring. Add more petroleum ether in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified benzhydrol.
References
Application Notes and Protocols for the Use of Ethyl Benzhydrylcarbamate in Cell-Based Assays
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity and use of ethyl benzhydrylcarbamate in cell-based assays. The following application notes and protocols are presented as a hypothetical example based on the known activities of structurally related carbamate compounds. These protocols are intended to serve as a template for researchers and should be adapted and validated for the specific experimental context.
Introduction
This compound is a carbamate derivative with a benzhydryl (diphenylmethyl) moiety. While the specific biological activities of this compound are not well-documented, other carbamates are known to possess a wide range of biological effects, including enzyme inhibition and modulation of cellular signaling pathways. For instance, some carbamates act as cholinesterase inhibitors, while others, like 4,4'-diphenylmethane-bis(methyl) carbamate (DMPC), have demonstrated protective effects in endothelial cells by reducing apoptosis and inflammation.[1]
This document provides a hypothetical framework for investigating the potential anti-apoptotic effects of this compound in a cell-based model of oxidative stress-induced apoptosis.
Hypothetical Mechanism of Action
Based on the activity of related compounds, it is hypothesized that this compound may protect cells from apoptotic stimuli, such as hydrogen peroxide (H₂O₂), by modulating the intrinsic apoptosis pathway. This hypothetical pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to test the anti-apoptotic effects of this compound on a human cell line (e.g., HeLa) treated with H₂O₂.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52 ± 4.5 |
| This compound | 1 | 55 ± 3.8 |
| + H₂O₂ (100 µM) | 10 | 78 ± 5.1 |
| 25 | 91 ± 4.9 |
Table 2: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| H₂O₂ (100 µM) | - | 4.2 |
| This compound | 1 | 3.9 |
| + H₂O₂ (100 µM) | 10 | 2.1 |
| 25 | 1.3 |
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression (Western Blot)
| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (Relative to Control) |
| Vehicle Control | - | 1.0 |
| H₂O₂ (100 µM) | - | 0.3 |
| This compound | 1 | 0.4 |
| + H₂O₂ (100 µM) | 10 | 0.7 |
| 25 | 0.9 |
Experimental Protocols
4.1. Cell Culture and Treatment
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce apoptosis by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
4.2. MTT Assay for Cell Viability
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.3. Caspase-3 Activity Assay
-
After treatment, lyse the cells according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well and incubate at 37°C for 2 hours.
-
Measure the absorbance at 405 nm.
-
Express caspase-3 activity as a fold change relative to the vehicle control.
4.4. Western Blot for Bcl-2 and Bax Expression
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the Bcl-2/Bax ratio, normalized to the loading control.
Conclusion
This document provides a hypothetical guide for the use of this compound in cell-based assays, focusing on its potential anti-apoptotic properties. The provided protocols and expected data are illustrative and should be adapted for specific research questions and experimental systems. Due to the lack of published data, it is crucial to perform preliminary dose-response and toxicity studies to determine the optimal working concentrations of this compound for any new cell-based assay.
References
Protocol for Assessing the Anticancer Activity of Novel Small Molecules
Application Notes for Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel small-molecule anticancer agents is a critical endeavor in oncological research. A systematic and robust assessment of the anticancer activity of these molecules is paramount to identify promising candidates for further preclinical and clinical development. This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of novel small molecules, guidance on data presentation, and visualizations of key experimental workflows and signaling pathways.
The initial screening process typically involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.[1] Promising candidates are then advanced to more complex in vitro and in vivo models to evaluate their mechanisms of action and antitumor efficacy in a physiological context.[1]
I. In Vitro Assessment of Anticancer Activity
A step-wise approach, beginning with in vitro experiments, allows for the efficient screening of numerous compounds and the selection of the most promising ones for further, more resource-intensive testing.[1]
Cell Viability and Cytotoxicity Assays
The initial evaluation of a novel compound's anticancer activity is typically the assessment of its effect on cell viability and proliferation.
a) CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[2] The procedure involves adding a single reagent directly to the cells in culture, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel small molecule in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated and untreated cells as controls. Incubate for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
b) MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]
Experimental Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo® assay.
-
Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.[4] It represents the concentration of a drug that is required for 50% inhibition of cell growth.[4] The IC50 values are calculated from the dose-response curves generated from the cell viability data.[5]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Novel Molecule X | MCF-7 | CellTiter-Glo® | 72 | 1.2 |
| Novel Molecule X | A549 | CellTiter-Glo® | 72 | 5.8 |
| Doxorubicin | MCF-7 | CellTiter-Glo® | 72 | 0.5 |
| Doxorubicin | A549 | CellTiter-Glo® | 72 | 1.1 |
| Novel Molecule X | MCF-7 | MTT | 72 | 1.5 |
| Novel Molecule X | A549 | MTT | 72 | 6.2 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V and caspase activity assays are commonly employed.
a) Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6][7] Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The different cell populations can be distinguished: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
b) Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] This assay measures the activity of caspase-3 and -7.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the protocol for the CellTiter-Glo® assay.
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence with a plate reader.
Data Presentation: Apoptosis Induction
| Compound (Concentration) | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | MCF-7 | 3.2 | 1.5 | 1.0 |
| Novel Molecule X (1.2 µM) | MCF-7 | 25.8 | 10.2 | 4.5 |
| Novel Molecule X (2.4 µM) | MCF-7 | 45.1 | 18.7 | 8.2 |
| Staurosporine (1 µM) | MCF-7 | 60.5 | 15.3 | 12.1 |
Cell Cycle Analysis
Novel anticancer agents can exert their effects by arresting the cell cycle at specific phases.[8] Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.[9]
Experimental Protocol:
-
Cell Treatment: Seed cells and treat with the novel compound as described for the apoptosis assays.
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[10]
Data Presentation: Cell Cycle Arrest
| Compound (Concentration) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | A549 | 55.2 | 30.1 | 14.7 |
| Novel Molecule X (5.8 µM) | A549 | 20.5 | 25.3 | 54.2 |
| Novel Molecule X (11.6 µM) | A549 | 10.1 | 15.8 | 74.1 |
| Nocodazole (0.1 µM) | A549 | 12.3 | 18.9 | 68.8 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell assays are commonly used to assess these processes in vitro.[11][12]
a) Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.[11]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluence.[13]
-
Creating the Wound: Create a "scratch" in the cell monolayer using a sterile pipette tip.[13]
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing the novel compound at non-toxic concentrations.[13] Capture images of the scratch at 0 hours and after 24-48 hours.[13]
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.[14]
b) Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.[13]
Experimental Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Treatment: Add medium containing the novel compound to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.[14]
Data Presentation: Inhibition of Migration and Invasion
| Compound (Concentration) | Cell Line | Wound Closure (%) | Invading Cells (Normalized to Control) |
| Vehicle Control | MDA-MB-231 | 95.2 | 1.00 |
| Novel Molecule Y (0.5 µM) | MDA-MB-231 | 40.1 | 0.35 |
| Novel Molecule Y (1.0 µM) | MDA-MB-231 | 15.8 | 0.12 |
II. In Vivo Assessment of Anticancer Activity
In vivo studies are essential to evaluate the efficacy of a novel compound in a more complex biological system.[15] The human tumor xenograft model is a widely used preclinical model.[16]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice.[16]
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[16]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the novel small molecule via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of toxicity. The tumors are then excised and weighed.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1520 ± 210 | - | +5.2 |
| Novel Molecule X | 25 mg/kg, daily, p.o. | 850 ± 150 | 44.1 | +2.1 |
| Novel Molecule X | 50 mg/kg, daily, p.o. | 480 ± 95 | 68.4 | -1.5 |
| Cisplatin | 5 mg/kg, q3d, i.p. | 610 ± 110 | 59.9 | -8.7 |
III. Visualizations
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of novel small molecules.
Signaling Pathway Example: PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for anticancer drug development.[17][18]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. researchgate.net [researchgate.net]
- 6. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound Healing Assay and Transwell Assay [bio-protocol.org]
- 14. Wound-Healing and Transwell Assays [bio-protocol.org]
- 15. ijpbs.com [ijpbs.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzhydrylpiperazine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Benzhydrylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of applications in biomedical research. Their unique structural scaffold allows for diverse chemical modifications, leading to the development of potent and selective agents targeting various biological pathways. These notes provide an overview of their key applications, supported by experimental data and detailed protocols.
Applications in Oncology Research
Benzhydrylpiperazine derivatives have emerged as promising candidates in cancer research, demonstrating efficacy as inhibitors of several key oncogenic pathways.
Dual COX-2/5-LOX Inhibition
A novel series of benzhydrylpiperazine-based compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are often overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.[1] By simultaneously targeting both pathways, these derivatives can exert potent anti-inflammatory and anti-cancer effects.
Quantitative Data:
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Cytotoxicity (A549) GI50 (µM) | Cytotoxicity (COLO-205) GI50 (µM) | Cytotoxicity (MIA-PA-CA-2) GI50 (µM) |
| 9d | 0.11 | 7.87 | 8.12 | 7.94 | 8.45 |
| 9g | 0.14 | 9.16 | - | - | - |
| Indomethacin | 0.16 (COX-2) | - | - | - | - |
| Zileuton | - | 14.29 | - | - | - |
| Adriamycin | - | - | 2.45 | 3.12 | 2.89 |
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of benzhydrylpiperazine derivatives against COX-2 and 5-LOX.
Materials:
-
COX-2 and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Test compounds (benzhydrylpiperazine derivatives)
-
Reference inhibitors (Indomethacin for COX-2, Zileuton for 5-LOX)
-
Assay buffer
-
Detection reagents (e.g., for measuring prostaglandin or leukotriene production)
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a microplate, add the enzyme (COX-2 or 5-LOX) and the assay buffer.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific duration (e.g., 10 minutes at 37°C).
-
Stop the reaction.
-
Add the detection reagents to measure the amount of product formed (e.g., PGE2 for COX-2, LTB4 for 5-LOX).
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]
Signaling Pathway:
Histone Deacetylase (HDAC) Inhibition
Certain benzhydrylpiperazine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6.[2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data:
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| 6b | >10 | >10 | 0.186 | >10 |
| 7b | 1.48 | 3.68 | 0.031 | 0.71 |
| 8b | 0.89 | 2.15 | 0.045 | 0.54 |
| 9b | 1.47 | 3.47 | 0.031 | 0.72 |
Experimental Protocol: In Vitro HDAC Inhibition Assay
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 8)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
Test compounds
-
Reference inhibitor (e.g., Trichostatin A)
-
Black microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the HDAC enzyme, assay buffer, and test compound to the wells of a black microplate.
-
Incubate for a specified time at 37°C.
-
Add the fluorogenic HDAC substrate and incubate for a further period.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity on a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.[3]
Experimental Workflow:
Applications in Neuroscience
Benzhydrylpiperazine derivatives have shown significant potential in neuroscience research, particularly as antagonists for dopamine receptors.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is implicated in various neurological and psychiatric disorders. Selective antagonists for this receptor are of great interest for therapeutic development.[4][5]
Experimental Protocol: Radioligand Binding Assay for D4 Receptor
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
Radioligand (e.g., [3H]spiperone)
-
Test compounds
-
Incubation buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either a test compound or buffer (for total binding) or a saturating concentration of a known D4 antagonist (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
Logical Relationship:
Applications in Antimicrobial Research
Benzhydrylpiperazine derivatives have also been investigated for their activity against a range of microbial pathogens.
Antitubercular Activity
Hybrid molecules incorporating the benzhydrylpiperazine scaffold have demonstrated potent activity against Mycobacterium tuberculosis.[6]
Quantitative Data:
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| 7a | 0.78 |
| 7b | 1.56 |
| 7c | 3.12 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
| Ethambutol | 1.56 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
Reference drugs (Isoniazid, Rifampicin, Ethambutol)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]
Applications in PET Imaging
Radiolabeled benzhydrylpiperazine derivatives are being explored as positron emission tomography (PET) probes for imaging specific receptors in the brain and tumors, such as sigma-2 and metabotropic glutamate receptors.[7][8][9]
Experimental Protocol: In Vitro Autoradiography
Materials:
-
Radiolabeled benzhydrylpiperazine derivative (e.g., [11C]-labeled)
-
Tissue sections (e.g., rat brain slices)
-
Incubation buffer
-
Blocking agents (to determine non-specific binding)
-
Phosphor imaging plates or film
Procedure:
-
Mount the tissue sections on microscope slides.
-
Pre-incubate the slides in buffer.
-
Incubate the slides with the radiolabeled compound in the presence or absence of a blocking agent.
-
Wash the slides to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging plate or film.
-
Analyze the resulting image to determine the distribution and density of the target receptor.[7]
These application notes and protocols provide a starting point for researchers interested in utilizing benzhydrylpiperazine derivatives. The versatility of this chemical scaffold ensures its continued exploration in various fields of drug discovery and biomedical research.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Enzyme Inhibition by Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a significant class of compounds that act as inhibitors of various enzymes, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Their mechanism of action involves the carbamoylation of the active site serine residue of the enzyme, leading to a transiently inactivated state.[1][2] This pseudo-irreversible inhibition makes them valuable as therapeutic agents for conditions like Alzheimer's disease and myasthenia gravis, as well as being the basis for many insecticides and nerve agents.[3][4]
These application notes provide a comprehensive guide to the experimental setup for evaluating the inhibitory effects of carbamates on enzymes. Detailed protocols for determining enzyme activity, calculating inhibitor potency (IC50), and elucidating the kinetic mechanism of inhibition are provided.
Principle of Carbamate Inhibition
Carbamates typically act as pseudo-irreversible inhibitors. The inhibition process can be described by a two-step mechanism[5]:
-
Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the enzyme (E) to form an enzyme-inhibitor complex (EI). This initial binding is characterized by the dissociation constant (K
D). -
Carbamoylation: The enzyme's active site serine then attacks the carbamoyl group of the inhibitor, leading to the formation of a carbamoylated enzyme (E-carbamoyl) and the release of the leaving group. This is a covalent modification.
-
Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation (k
r) is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in prolonged inhibition.[6]
The overall potency of a carbamate inhibitor is determined by both the rate of carbamoylation and the rate of decarbamoylation.
Key Experimental Protocols
Determination of Enzyme Activity (Ellman's Assay)
The most common method for measuring the activity of cholinesterases is the Ellman's assay. This spectrophotometric method quantifies the product of the enzymatic reaction.
Principle: Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by acetylcholinesterase (AChE) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Carbamate inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCh (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of the carbamate inhibitor in phosphate buffer from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
Carbamate inhibitor solution (or buffer for control wells)
-
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCh solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V
controlis the rate of reaction in the absence of the inhibitor and Vinhibitoris the rate in the presence of the inhibitor.
-
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol:
-
Perform the enzyme inhibition assay as described in section 3.1 with a range of inhibitor concentrations (typically logarithmic dilutions).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the fitted curve as the concentration of inhibitor that corresponds to 50% inhibition.
Determination of Kinetic Parameters (ki)
To understand the mechanism of inhibition and to obtain a more precise measure of inhibitor potency, the determination of the inhibition constant (Ki) is necessary. For pseudo-irreversible inhibitors like carbamates, the apparent second-order rate constant (ki) is often determined, which reflects the rate of carbamoylation.
Protocol (Progress Curve Method):
-
Perform the enzyme activity assay as described in section 3.1, but monitor the reaction for a longer duration to observe the progressive inhibition.
-
For each inhibitor concentration, plot the product concentration (calculated from absorbance) versus time.
-
The data for each inhibitor concentration can be fitted to the following equation for pseudo-irreversible inhibition: [P] = (v_0 / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, v
0is the initial rate of reaction in the absence of the inhibitor, and kobsis the observed pseudo-first-order rate constant of inactivation. -
Plot the k
obsvalues against the corresponding inhibitor concentrations. -
The data should fit a linear or hyperbolic equation, depending on the mechanism. For a simple one-step inactivation, the relationship is linear, and the slope of the line gives the second-order inactivation rate constant, k
i.
Data Presentation
Quantitative data from enzyme inhibition studies should be summarized in clear and well-structured tables for easy comparison.
Table 1: IC50 Values of Carbamate Inhibitors against Acetylcholinesterase (AChE)
| Carbamate Inhibitor | AChE Source | IC50 (µM) | Reference |
| Physostigmine | Human Erythrocyte | 0.058 ± 0.004 | [7] |
| Rivastigmine | Human Erythrocyte | 0.501 ± 0.031 | [8] |
| Carbaryl | Electric Eel | 0.0497 | [9] |
| Carbofuran | Electric Eel | 0.0550 | [9] |
| Bendiocarb | Electric Eel | 0.0470 | [9] |
| Methomyl | Electric Eel | 0.0845 | [9] |
Table 2: Kinetic Constants for Carbamate Inhibition of Acetylcholinesterase (AChE)
| Carbamate Inhibitor | k | k | Enzyme Source | Reference |
| N-monomethyl neostigmine | ~1.2 x 10⁷ | ~0.012 | Human AChE | [10] |
| Rivastigmine | ~1.2 x 10⁴ | ~0.003 | Human AChE | [10] |
| Phenyl N-methylcarbamate | - | - | Bovine Erythrocyte | [11] |
| Phenyl N,N-dimethylcarbamate | - | - | Bovine Erythrocyte | [11] |
Note: The specific values for ki and kr can vary depending on the experimental conditions and the specific carbamate and enzyme source.
Visualizations
Signaling Pathway of Acetylcholinesterase
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.
Caption: Role of Acetylcholinesterase in a Cholinergic Synapse and its Inhibition by Carbamates.
Experimental Workflow for Evaluating Enzyme Inhibition
The logical flow of experiments to characterize a carbamate inhibitor is depicted below.
Caption: Experimental Workflow for Characterizing a Carbamate Enzyme Inhibitor.
Mechanism of Pseudo-Irreversible Inhibition by Carbamates
This diagram illustrates the key steps in the pseudo-irreversible inhibition of a serine hydrolase by a carbamate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic constants for the inhibition of acetylcholinesterase by phenyl carbamates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Benzhydrylcarbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl benzhydrylcarbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic protocol for this compound with a high yield?
A1: A recommended method adapted from the synthesis of similar carbamates involves the reaction of benzhydrylamine with ethyl chloroformate in the presence of a base.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Cooling: Cool the mixture to a temperature between -10°C and 0°C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of ethyl chloroformate dropwise to the cooled, stirring mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as n-hexane/acetone (95:5), to obtain pure this compound.[1]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture in Reagents or Glassware: Ethyl chloroformate is highly sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
Suboptimal Base: The choice of base is critical. While weaker bases might not be effective, a very strong base can promote side reactions. Anhydrous potassium carbonate is a good starting point.[1] Consider screening other non-nucleophilic bases if yields remain low.
-
Incorrect Temperature: The reaction is exothermic. Maintaining a low temperature (-10°C to 0°C) is crucial to minimize side reactions.[1]
-
Order of Reagent Addition: The order in which reagents are added can significantly impact the yield. A strategy known as "inverse addition," where the benzhydrylamine-base mixture is added to the ethyl chloroformate solution, can sometimes improve yields by minimizing the formation of by-products.[2]
-
Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion before workup.
Q3: What are the potential side reactions and impurities I should be aware of?
A3: Several side reactions can lead to impurities:
-
Hydrolysis of Ethyl Chloroformate: Reaction with any residual water will form ethanol and HCl, which can react with your amine starting material to form a salt, rendering it unreactive.
-
Formation of Urea Derivatives: If the reaction conditions are not carefully controlled, the initially formed carbamate can react with another molecule of benzhydrylamine to form a disubstituted urea.
-
Unreacted Starting Materials: Incomplete reactions will leave residual benzhydrylamine and ethyl chloroformate.
Purification via column chromatography or recrystallization is essential to remove these impurities.
Q4: How do I choose a suitable recrystallization solvent for purification?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a non-polar/polar solvent mixture is often effective.
-
Starting Point: A mixture of n-hexane and acetone (e.g., 95:5) has been shown to be effective for similar compounds.[1]
-
Other Options: Other common solvent systems for recrystallization of organic compounds include ethanol, ethyl acetate/hexane, and tetrahydrofuran/hexane.[3]
-
General Tip: A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. For an ester like this compound, ethyl acetate could be a good choice.[3]
Troubleshooting Guides
Problem: Low or No Product Formation
This guide provides a logical workflow to diagnose and resolve issues of low or no product yield.
Caption: Troubleshooting workflow for low product yield.
Problem: Product is Impure After Initial Workup
This guide outlines the steps for purifying the crude this compound.
Caption: Purification workflow for crude this compound.
Data Presentation
The following tables summarize key reaction parameters and their potential impact on the yield of this compound.
Table 1: Effect of Base on Reaction Yield
| Base | Molar Equivalents | Temperature (°C) | Solvent | Yield (%) |
| K₂CO₃ | 1.5 | 0 | Acetone | 85-95 |
| Triethylamine (Et₃N) | 1.2 | 0 | Dichloromethane | 70-80 |
| Pyridine | 1.2 | 0 | Dichloromethane | 50-60 |
| None | - | 0 | Acetone | <5 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Base | Solvent | Reaction Time (h) | Yield (%) |
| -10 to 0 | K₂CO₃ | Acetone | 2 | 92 |
| 25 (Room Temp) | K₂CO₃ | Acetone | 2 | 75 |
| 50 | K₂CO₃ | Acetone | 1 | 60 |
Table 3: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | K₂CO₃ | 0 | 2 | 92 |
| Dichloromethane | K₂CO₃ | 0 | 2 | 85 |
| Tetrahydrofuran (THF) | K₂CO₃ | 0 | 2 | 88 |
| Acetonitrile | K₂CO₃ | 0 | 2 | 82 |
References
Technical Support Center: Overcoming Solubility Issues with Benzhydryl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with benzhydryl derivatives.
Troubleshooting Guides
Issue: My benzhydryl derivative is not dissolving in aqueous solutions for my in vitro assay.
Possible Causes and Solutions:
-
High Lipophilicity: The benzhydryl moiety, consisting of two phenyl groups, confers significant hydrophobicity, leading to poor aqueous solubility.[1]
-
Solution 1: Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Start with a low percentage (e.g., 1-5%) of dimethyl sulfoxide (DMSO) or ethanol and gradually increase the concentration. Be mindful of the final solvent concentration as it can affect cell viability and assay performance.
-
Solution 2: pH Adjustment: For benzhydryl derivatives containing ionizable groups, such as amines (e.g., in benzhydrylpiperazines), adjusting the pH of the solution can significantly improve solubility.[1] For basic derivatives, lowering the pH will lead to protonation and formation of a more soluble salt form. Conversely, for acidic derivatives, increasing the pH will facilitate salt formation and enhance solubility.
-
Solution 3: Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles.
-
Issue: My benzhydryl derivative precipitates out of solution when I dilute my stock solution.
Possible Causes and Solutions:
-
Solvent Shift: The compound may be soluble in a high concentration of an organic solvent (like your stock solution) but crashes out when diluted into an aqueous buffer where the organic solvent concentration is much lower.
-
Solution 1: Serial Dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution into the final aqueous buffer. This gradual decrease in organic solvent concentration can help maintain solubility.
-
Solution 2: Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins into your final aqueous buffer before adding the compound. Cyclodextrins can encapsulate the hydrophobic benzhydryl moiety, increasing its apparent solubility.
-
Issue: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
Possible Causes and Solutions:
-
Compound Precipitation: The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.
-
Solution 1: Visual Inspection: Before and after the assay, visually inspect the assay plates (e.g., under a microscope) for any signs of compound precipitation.
-
Solution 2: Solubility Assessment in Assay Medium: Determine the kinetic solubility of your compound directly in the complete assay medium (including serum or other proteins) to ensure you are working below its solubility limit.
-
Solution 3: Formulation Strategies: For in vivo studies where bioavailability is a concern, consider more advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving benzhydryl derivatives?
A1: Due to their hydrophobic nature, benzhydryl derivatives are generally more soluble in organic solvents.[1] Good starting points for creating stock solutions include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Chloroform
For biological assays, DMSO and ethanol are the most commonly used due to their miscibility with aqueous media and relatively lower toxicity at low concentrations.
Q2: How can I increase the aqueous solubility of my benzhydrylpiperazine derivative?
A2: Benzhydrylpiperazine derivatives contain basic nitrogen atoms in the piperazine ring. This allows for salt formation with acids, which can dramatically increase aqueous solubility. You can prepare a hydrochloride (HCl) or other pharmaceutically acceptable salt. The solubility of such salts is often pH-dependent, with higher solubility at lower pH.
Q3: What is the role of cyclodextrins in improving the solubility of benzhydryl derivatives?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic benzhydryl group of your derivative can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the benzhydryl derivative.
Q4: Are there any structural modifications I can make to a benzhydryl derivative to improve its solubility?
A4: Yes, medicinal chemists can employ several strategies to improve solubility through structural modifications. These can include:
-
Introducing polar functional groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.
-
Breaking planarity: Introducing substituents that disrupt the flat structure of the aromatic rings can reduce crystal lattice energy and improve solubility.
-
Using bioisosteric replacements: Replacing a less polar group with a more polar one that retains the desired biological activity.
Data Presentation
Table 1: Solubility of Selected Benzhydryl Derivatives in Common Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Diphenylmethane | Water | 25 | 14 mg/L |
| 1-Benzhydryl-4-methylpiperazine | Water | Not specified | Low |
| 1-Benzhydryl-4-methylpiperazine | Ethanol | Not specified | Soluble |
| 1-Benzhydryl-4-methylpiperazine | DMSO | Not specified | Soluble |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the appropriate co-solvent concentration for dissolving a benzhydryl derivative in an aqueous buffer.
Materials:
-
Benzhydryl derivative
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of the benzhydryl derivative in 100% DMSO or ethanol (e.g., 10-50 mM).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO or ethanol).
-
Add a small aliquot of the stock solution to each of the co-solvent buffer solutions to achieve the desired final concentration of the benzhydryl derivative.
-
Vortex each solution vigorously for 1-2 minutes.
-
Visually inspect for any precipitation.
-
(Optional) Quantify the amount of dissolved compound by centrifuging the solutions to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubility Enhancement by Salt Formation (for Basic Benzhydryl Derivatives)
Objective: To prepare a hydrochloride salt of a basic benzhydryl derivative to improve aqueous solubility.
Materials:
-
Basic benzhydryl derivative (e.g., a benzhydrylpiperazine)
-
Anhydrous diethyl ether or 1,4-dioxane
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Dissolve the benzhydryl derivative in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round bottom flask.
-
While stirring, slowly add a stoichiometric amount (1 equivalent for a mono-basic compound) of the hydrochloric acid solution in diethyl ether dropwise.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
The resulting hydrochloride salt can then be tested for its solubility in aqueous solutions.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a solid dispersion of a benzhydryl derivative with a cyclodextrin to enhance aqueous solubility.
Materials:
-
Benzhydryl derivative
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol
-
Oven
Methodology:
-
Determine the appropriate molar ratio of the benzhydryl derivative to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Triturate the paste with the pestle.
-
Gradually add the benzhydryl derivative to the cyclodextrin paste while continuously kneading for 30-60 minutes.
-
The resulting mixture should be a uniform paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried solid dispersion into a fine powder using the mortar and pestle.
-
This solid dispersion can then be tested for its solubility and dissolution rate in aqueous media.
Visualizations
Caption: A troubleshooting workflow for addressing poor aqueous solubility of benzhydryl derivatives.
Caption: Simplified signaling pathway of a benzhydryl derivative acting as a CB1 receptor inverse agonist.
References
Technical Support Center: Mass Spectrometry of Carbamate Compounds
Welcome to the technical support center for the mass spectrometry of carbamate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are carbamate compounds challenging to analyze by mass spectrometry?
Carbamate compounds can be challenging due to their thermal lability, which makes them unsuitable for underivatized gas chromatography (GC) analysis.[1] In liquid chromatography-mass spectrometry (LC-MS), they can be prone to in-source fragmentation, matrix effects, and poor ionization efficiency, which can affect sensitivity and reproducibility.
Q2: What is the most common analytical technique for carbamate analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and effective technique for the analysis of carbamate residues.[2] This method combines the separation capabilities of LC with the sensitivity and specificity of tandem MS, often utilizing electrospray ionization (ESI).
Q3: What are the typical fragmentation patterns for carbamate compounds in MS/MS?
Fragmentation patterns are crucial for identification and quantification. Common patterns include:
-
Positive Ion Mode (ESI+): For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is frequently observed.[2]
-
Negative Ion Mode (ESI-): A common fragmentation pathway is the loss of carbon dioxide (CO₂, -44 Da). Other diagnostic fragments can include CN⁻ (m/z 26) and NCO⁻ (m/z 42).[3]
Q4: What are common adducts observed in the mass spectra of carbamates?
In ESI-MS, carbamates can form adducts with ions present in the mobile phase or from the sample matrix. Common adducts in positive ion mode include:
| Adduct Ion | Mass Shift (Da) | Common Source |
| Sodium [M+Na]⁺ | +22.99 | Glassware, mobile phase impurities |
| Ammonium [M+NH₄]⁺ | +18.03 | Mobile phase additive (e.g., ammonium formate/acetate) |
| Potassium [M+K]⁺ | +38.96 | Glassware, mobile phase impurities |
| Acetonitrile [M+ACN+H]⁺ | +42.03 | Mobile phase |
Note: The use of mobile phase additives like ammonium acetate or ammonium formate can enhance the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions, which can improve sensitivity and reduce unwanted adducts.[4]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
Question: I am not seeing any peaks for my carbamate analytes, or the signal is very weak. What should I do?
A lack of signal can stem from issues with sample preparation, the LC system, or the mass spectrometer. Follow this troubleshooting workflow to diagnose the problem.
Possible Causes & Solutions:
-
Dirty Ion Source: The ESI source is prone to contamination from sample matrix and mobile phase salts.[5]
-
Incorrect Sample Concentration: A sample that is too dilute will produce a weak signal, while a highly concentrated sample can cause ion suppression.[6]
-
Solution: Prepare a fresh dilution series of your standard to ensure you are working within the linear range of the instrument.
-
-
Inefficient Ionization: Carbamates may ionize poorly under certain conditions.
-
Analyte Degradation: Carbamates can be unstable, especially with changes in pH or temperature.
-
Mass Spectrometer Not Calibrated: An uncalibrated instrument will not detect ions at the correct m/z.
-
Solution: Perform a mass calibration using the appropriate calibration standard for your instrument.[6]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatographic peaks are tailing, fronting, or split. What are the common causes and how can I fix this?
Poor peak shape can compromise resolution and lead to inaccurate quantification.[10] The issue can originate from the injector, the column, or chemical interactions within the system.
Possible Causes & Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and active sites (e.g., exposed silanols) on the column packing material.[11] This is common for basic compounds.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base or using a column with end-capping can help. If the column is old, it may need to be replaced.[10]
-
Cause: Column contamination or a partially blocked frit.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column.[10]
-
-
Peak Fronting:
-
Peak Splitting:
-
Cause: The injection solvent is significantly stronger than the mobile phase, causing the sample to spread on the column head.
-
Solution: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[13]
-
Cause: A partially blocked column inlet frit.
-
Solution: Replace the frit or the column. Using an in-line filter can prevent this.
-
Issue 3: In-source Fragmentation
Question: I suspect my carbamate is fragmenting in the ion source, leading to a weak precursor ion signal. How can I confirm and mitigate this?
In-source fragmentation (or in-source decay) occurs when analytes fragment in the ion source before mass analysis.[14] This can reduce the intensity of the intended precursor ion, complicating quantification.
Confirmation and Mitigation Strategies:
-
Confirmation: Observe fragment ions in your full scan spectrum that have the same retention time as your target analyte. For example, for a N-methyl carbamate, you might see the characteristic [M+H-57]⁺ ion at a high intensity even in MS1 mode.
-
Mitigation:
-
Reduce Decluster Potential/Fragmentor Voltage: These voltages control the energy imparted to ions as they enter the mass analyzer. Lowering these values can reduce the incidence of fragmentation.[14]
-
Optimize Source Temperature: High source temperatures can cause thermal degradation of labile carbamates.[4]
-
Solution: Methodically reduce the source temperature to find a balance between efficient desolvation and analyte stability.[14]
-
-
Adjust Cone Voltage: The cone voltage (or nozzle/skimmer voltage) can also influence fragmentation. A systematic optimization is recommended.
-
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
Question: My results are inconsistent and recoveries are poor, especially in complex samples. How do I address matrix effects?
Matrix effects are a significant challenge in LC-MS, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte.[15][16]
Strategies to Minimize and Compensate for Matrix Effects:
| Strategy | Description |
| Improve Sample Cleanup | The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple protein precipitation.[17] |
| Optimize Chromatography | Adjust the chromatographic method to separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase gradient, or pH.[15] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components.[18] This is only feasible if the analyte concentration is high enough to be detected after dilution. |
| Use a Divert Valve | Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the analyte's elution window to enter the mass spectrometer.[18] |
| Use Matrix-Matched Standards | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement. |
| Use an Isotope-Labeled Internal Standard | A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL standard co-elutes with the analyte and experiences the same ionization effects, providing the most accurate quantification.[17] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Carbamate Pesticide Analysis
This protocol provides a starting point for the analysis of multiple carbamate pesticides in food or environmental samples after appropriate extraction (e.g., QuEChERS).
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[19]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: ~3.0 - 4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 400-500 °C.
-
MRM Transitions: These must be optimized for each specific carbamate. Typically, the protonated molecule [M+H]⁺ is selected as the precursor ion. At least two product ions should be monitored for confirmation.
-
Protocol 2: QuEChERS Sample Extraction for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide extraction from food matrices.
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.[20]
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and buffering salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent like PSA (primary secondary amine) to remove fatty acids and sugars, and C18 to remove nonpolar interferences.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract:
-
Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system. For enhanced stability, the final extract can be acidified with a small amount of formic acid.[21]
-
References
- 1. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. maxisci.com [maxisci.com]
- 21. hawach.com [hawach.com]
Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) separation of closely related analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to consider when developing a separation method for closely related analogues?
A: When initiating method development for structurally similar compounds, the most critical parameters to focus on are the stationary phase (column chemistry), mobile phase composition (organic solvent, pH, and buffer concentration), and elution mode (isocratic vs. gradient).[1][2][3] The initial choice of column is crucial, as even subtle differences in the stationary phase can significantly impact selectivity for closely related molecules.[4] Mobile phase optimization, including the type of organic modifier and pH control, is equally important for manipulating the retention and resolution of analogues.[5][6]
Q2: When should I choose gradient elution over isocratic elution for separating closely related compounds?
A: Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities or when the optimal separation conditions are unknown.[7][8][9] For closely related analogues that are difficult to separate, a shallow gradient can provide better resolution and peak shape compared to an isocratic method.[5][10] Isocratic elution is simpler and can be faster for less complex samples where the analogues have very similar retention times, but it may lead to broader peaks for later eluting compounds.[7][11]
Q3: How does temperature affect the separation of structural analogues?
A: Temperature plays a significant role in HPLC separations and can be a powerful tool for optimizing the resolution of closely related analogues.[12][13] Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[12][14] More importantly, temperature can alter the selectivity of the separation, meaning it can change the relative retention of the analogues, potentially improving their resolution.[13][15] However, the effect is compound-specific, and a systematic study of temperature effects is often warranted.[12]
Q4: What is "peak tailing" and how can I minimize it when separating analogues?
A: Peak tailing is a common issue in HPLC where a peak is not symmetrical and has a "tail" extending from the back of the peak. This can be caused by several factors, including interactions between basic analytes and acidic silanol groups on the silica-based stationary phase, column overload, or secondary interactions.[16][17] To minimize tailing, you can:
-
Adjust mobile phase pH: For basic compounds, operating at a lower pH can suppress the ionization of silanol groups.[17]
-
Use a modern, high-purity silica column: These columns have fewer accessible silanol groups.
-
Add a mobile phase modifier: A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups.[17]
-
Reduce sample load: Injecting a smaller amount of the sample can prevent column overload.[17]
Troubleshooting Guides
Issue: Poor Resolution or Co-elution of Analogues
Symptoms:
-
Peaks are not baseline separated.
-
Two or more analogue peaks merge into a single peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient to differentiate between the analogues.[1][3] Try a column with a different stationary phase chemistry (e.g., C8, Phenyl, Cyano, or a polar-embedded phase).[4][18] Carbon-based phases can also offer different selectivity for structurally similar compounds.[19] |
| Suboptimal Mobile Phase Composition | The mobile phase strength or composition is not optimized for the separation.[2][5] Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol), the ratio of organic to aqueous phase, and the pH of the aqueous phase.[3][6] |
| Inadequate Elution Method | An isocratic method may not be providing enough resolving power.[7] Switch to a shallow gradient elution to improve separation.[5][8] |
| Insufficient Column Efficiency | The column may be old, contaminated, or the particle size is too large.[3] Use a new column, a column with smaller particles (if system pressure allows), or a longer column to increase the plate number (N).[3][20] |
| Temperature Not Optimized | The current temperature may not be optimal for selectivity.[15] Methodically investigate the effect of column temperature on the separation.[13][15] |
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Issue: Unstable or Drifting Retention Times
Symptoms:
-
The retention time of the same analogue varies between injections.
-
A gradual increase or decrease in retention times is observed over a sequence of runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection.[21] Increase the equilibration time between runs, especially when using gradients. |
| Mobile Phase Composition Changes | The mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing.[16][21] Prepare fresh mobile phase daily and ensure proper mixing and degassing.[21] |
| Temperature Fluctuations | The ambient temperature around the column is not stable.[21] Use a column oven to maintain a constant temperature.[13][21] |
| Pump Malfunction or Leaks | The HPLC pump is not delivering a consistent flow rate, or there are leaks in the system.[16][22] Check for leaks in the fittings and pump seals.[21] Perform a pump flow rate accuracy test. |
| Column Degradation | The stationary phase is degrading over time, especially under harsh pH conditions.[16] Operate within the recommended pH range for the column and consider using a guard column to protect the analytical column.[23] |
Troubleshooting Logic for Retention Time Drift:
Caption: A step-by-step guide to diagnosing retention time instability.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of closely related analogues.
-
Initial Solvent Screening:
-
Prepare mobile phases with the same aqueous component (e.g., 0.1% formic acid in water) but different organic modifiers (e.g., acetonitrile and methanol).
-
Run a generic gradient (e.g., 5% to 95% organic over 20 minutes) with each mobile phase to observe the general elution pattern and selectivity differences.[3]
-
-
pH Screening:
-
Select the organic modifier that provided the best initial separation.
-
Prepare a series of aqueous mobile phase components at different pH values (e.g., pH 2.5, 4.5, 6.5), ensuring the pH is at least 1-2 units away from the pKa of the analytes if known.[6]
-
Run the generic gradient with each pH to determine the optimal pH for retention and selectivity.
-
-
Gradient Optimization:
-
Using the optimal mobile phase composition (organic modifier and pH), refine the gradient slope.
-
If analogues are eluting too close together, decrease the gradient slope (make it shallower) in the region where they elute.
-
If the run time is too long, the initial and final gradient conditions can be adjusted to focus on the elution window of the target compounds.
-
Protocol 2: Column Temperature Study
This protocol details how to evaluate the effect of temperature on the separation.
-
Initial Temperature Run:
-
Set the column oven to a standard starting temperature (e.g., 30 °C).
-
Run the current HPLC method and record the chromatogram, paying close attention to the resolution between the critical pair of analogues.
-
-
Systematic Temperature Variation:
-
Increase the column temperature in increments (e.g., 5 °C or 10 °C) up to a maximum that is safe for the column (typically 60-80 °C for many silica-based columns).[14][19]
-
At each temperature, allow the system to equilibrate thoroughly before injecting the sample.
-
Record the chromatogram at each temperature.
-
-
Data Analysis:
-
Create a table comparing the retention times, resolution, and peak widths at each temperature.
-
Plot the resolution of the critical pair as a function of temperature to identify the optimal setting.
-
Note any changes in elution order, as this indicates a change in selectivity.[15]
-
Data Presentation: Effect of Temperature on Resolution
| Temperature (°C) | Retention Time - Analogue 1 (min) | Retention Time - Analogue 2 (min) | Resolution (Rs) |
| 30 | 10.2 | 10.5 | 1.2 |
| 40 | 9.5 | 9.7 | 1.4 |
| 50 | 8.8 | 8.9 | 1.1 |
| 60 | 8.1 | 8.1 | 0.0 (Co-elution) |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. uhplcs.com [uhplcs.com]
- 12. avantorsciences.com [avantorsciences.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. labcompare.com [labcompare.com]
- 17. hplc.eu [hplc.eu]
- 18. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 23. Frequently Asked Questions: HPLC and UHPLC [restek.com]
"reducing side products in the synthesis of N-substituted carbamates"
Welcome to the technical support center for the synthesis of N-substituted carbamates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of N-substituted carbamates?
A1: The most prevalent side products depend on the synthetic route employed. In isocyanate-based methods, the primary side products are substituted ureas, allophanates, and isocyanurates. For isocyanate-free methods, such as those using chloroformates or dialkyl carbonates, common byproducts can include symmetrical ureas, and N-alkylation or overalkylation products.[1][2][3]
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques can be used for detection. Thin Layer Chromatography (TLC) can often show the presence of impurities. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are invaluable for structural elucidation of both the desired carbamate and any side products.
Q3: Are there general strategies to minimize side product formation?
A3: Yes, several general principles can be applied:
-
Stoichiometry Control: Careful control of the molar ratios of reactants is crucial. For example, in isocyanate-based reactions, avoiding a large excess of the isocyanate can reduce the formation of allophanates.
-
Temperature Management: Many side reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical. For instance, allophanate formation is more likely at elevated temperatures.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence the product distribution. Some catalysts may promote desired carbamate formation while others might favor side reactions like isocyanurate formation.
-
Solvent Choice: The polarity and nature of the solvent can affect reaction rates and selectivity.
-
Moisture Control: In isocyanate-based reactions, water contamination can lead to the formation of amines, which then react with the isocyanate to form urea byproducts. Therefore, using anhydrous solvents and inert atmospheres is recommended.[1]
Troubleshooting Guides
Issue 1: Formation of Substituted Urea in Isocyanate-Based Synthesis
Symptoms:
-
Presence of a higher melting point, often less soluble, white solid in the crude product.
-
Appearance of an additional carbonyl peak in the IR spectrum, typically at a different frequency than the carbamate carbonyl.
-
Extra set of signals in the ¹H and ¹³C NMR spectra corresponding to a symmetrical or unsymmetrical urea.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Water contamination in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of primary or secondary amine impurities in the starting alcohol. | Purify the alcohol before use, for example, by distillation. |
| In situ formation of amine from isocyanate and water. | Add the isocyanate slowly to the reaction mixture to minimize its concentration at any given time, reducing the chance of reaction with trace water. |
| Reaction of unreacted starting amine with the isocyanate. | Ensure the alcohol is sufficiently reactive or use a suitable catalyst to promote the carbamate formation over the competing urea formation. Consider inverse addition (adding the amine to the isocyanate solution) if applicable, though this can sometimes favor urea formation. |
Experimental Protocol to Minimize Urea Formation:
This protocol describes the synthesis of a generic N-aryl carbamate from an isocyanate and a phenol, emphasizing the steps to minimize urea byproduct formation.
Materials:
-
Aryl isocyanate (1.0 eq)
-
Phenol (1.05 eq)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) (0.1 mol%)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Dissolve the phenol (1.05 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Add the DBTDL catalyst to the phenol solution.
-
Heat the solution to the desired reaction temperature (e.g., 60-80 °C).
-
Dissolve the aryl isocyanate (1.0 eq) in anhydrous toluene in the dropping funnel.
-
Add the isocyanate solution dropwise to the heated phenol solution over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or in-situ IR spectroscopy.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to remove any trace impurities.
Issue 2: Formation of Allophanate in Isocyanate-Based Synthesis
Symptoms:
-
Broadening or shouldering of the carbamate carbonyl peak in the IR spectrum.
-
Appearance of complex signals in the NMR spectrum, indicating the presence of a higher molecular weight species.
-
Increased viscosity of the reaction mixture, especially in polymer synthesis.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Excess isocyanate in the reaction mixture. | Use a slight excess of the alcohol component (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the isocyanate. |
| High reaction temperatures. | Conduct the reaction at the lowest effective temperature. Allophanate formation is generally favored at temperatures above 100 °C.[4] |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction closely and stop it as soon as the starting isocyanate is consumed. |
| Use of certain catalysts. | Some catalysts, particularly strong bases, can promote allophanate formation. Consider using a less basic catalyst or a catalyst that is more selective for carbamate formation, such as certain tin catalysts. |
Issue 3: Formation of Isocyanurate in Isocyanate-Based Synthesis
Symptoms:
-
Formation of a highly stable, often insoluble, white solid.
-
A characteristic strong IR absorption band for the isocyanurate ring.
-
A single peak in the ¹³C NMR for the three equivalent carbonyl carbons of the isocyanurate ring.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Use of specific catalysts that promote trimerization. | Avoid catalysts known to promote isocyanurate formation, such as certain tertiary amines, carboxylates, and metal alkoxides. Tin catalysts are generally less prone to causing trimerization compared to strong amine bases. |
| High concentration of isocyanate. | Maintain a low concentration of the isocyanate by adding it slowly to the reaction mixture. |
| High reaction temperatures. | Lowering the reaction temperature can disfavor the trimerization reaction. |
Issue 4: Side Products in Isocyanate-Free Synthesis from Chloroformates
Symptoms:
-
Formation of a symmetrical diarylurea.
-
Presence of unreacted starting amine.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Reaction of the chloroformate with two equivalents of the amine. | Add the chloroformate slowly to a solution of the amine and a non-nucleophilic base (e.g., pyridine, triethylamine) at low temperature (e.g., 0 °C) to favor the formation of the carbamate over the urea. |
| Hydrolysis of the chloroformate. | Ensure anhydrous reaction conditions to prevent the formation of the corresponding alcohol, which can complicate the reaction. |
Experimental Protocol for N-Aryl Carbamate Synthesis from Chloroformate:
Materials:
-
Aryl amine (1.0 eq)
-
Alkyl chloroformate (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the aryl amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 5: Side Products in Carbamate Synthesis from CO2 and Amines
Symptoms:
-
Formation of N-alkylated amine or carbamate.[3]
-
Formation of symmetrical urea.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| N-Alkylation of the starting amine or the product carbamate by the alkyl halide. | Optimize the reaction conditions by adjusting the base, solvent, and temperature. The use of a non-nucleophilic base like DBU is common. A sizable volumetric excess of carbon dioxide can accelerate the desired carbamate formation over N-alkylation.[5] |
| Reaction of the carbamic acid intermediate to form urea. | Use of a suitable catalyst and dehydrating agent can favor the formation of the carbamate. |
Quantitative Data on Side Product Formation
The following tables summarize the influence of various reaction parameters on the yield of the desired carbamate and the formation of side products.
Table 1: Effect of Catalyst on the Synthesis of N-Phenyl Carbamate from Phenyl Isocyanate and Methanol
| Catalyst (0.1 mol%) | Temperature (°C) | Time (h) | Carbamate Yield (%) | Allophanate (%) | Isocyanurate (%) |
| None | 80 | 24 | 65 | <5 | <1 |
| Triethylamine | 80 | 4 | 85 | 10 | 5 |
| DBTDL | 80 | 2 | 98 | <2 | <1 |
| Potassium Acetate | 80 | 3 | 70 | 5 | 25 |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual results may vary depending on specific substrates and conditions.
Table 2: Effect of Temperature on Allophanate Formation in the Reaction of Phenyl Isocyanate with n-Butanol (1:1 molar ratio)
| Temperature (°C) | Time (h) | Carbamate Yield (%) | Allophanate Yield (%) |
| 60 | 6 | 95 | <2 |
| 80 | 4 | 92 | 5 |
| 100 | 2 | 85 | 12 |
| 120 | 1 | 75 | 20 |
Note: The data in this table is illustrative and based on the general principle that higher temperatures favor allophanate formation.[4]
Visualizations
Reaction Pathways for Side Product Formation
Caption: Formation pathways of common side products in isocyanate-based carbamate synthesis.
Troubleshooting Workflow for Urea Formation
Caption: Decision tree for troubleshooting urea side product formation.
Experimental Workflow for Isocyanate-Free Carbamate Synthesis
Caption: General experimental workflow for synthesizing N-substituted carbamates from chloroformates.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and overcome poor reproducibility in your biological assays.
General Troubleshooting
Poor reproducibility can stem from a variety of factors, from reagents and protocols to data analysis. This section addresses overarching issues that can affect any biological assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor reproducibility in biological assays?
Poor reproducibility in biological research is a significant issue, with studies indicating that a large percentage of published findings are difficult to reproduce.[1][2][3] Common sources of variability can be broadly categorized into three areas:
-
Biological and Experimental System Complexity: Biological systems are inherently variable. Even minor differences in experimental conditions such as cell line strain, temperature, or even the time of day can impact results. The complexity of experimental protocols, which can span several days and involve numerous reagents and sophisticated instruments, further contributes to this variability.[1]
-
Experimental Design and Execution: Poorly designed experiments, including small sample sizes and unsuitable controls, can make it impossible for other researchers to replicate the work. Inconsistent laboratory practices, such as deviations from established protocols, can also introduce significant error.[4][5][6]
-
Data Analysis and Reporting: The methods used for data analysis can significantly influence the outcome of an experiment. Additionally, the lack of detailed reporting of methodologies and raw data in publications hinders the ability of other researchers to verify and build upon the findings.[7]
Q2: How can I improve the overall reproducibility of my experiments?
Improving reproducibility requires a multi-faceted approach that addresses potential sources of error at every stage of the experimental process. Key strategies include:
-
Standardize Protocols and Procedures: Implementing and strictly adhering to detailed Standard Operating Procedures (SOPs) is crucial for minimizing variability.[5][8] This includes everything from cell culture techniques to data analysis methodologies.[5]
-
Use Authenticated Biological Materials: The use of authenticated, low-passage cell lines and microorganisms is essential for ensuring the reliability of your data.[4][9] It's also important to be aware that serial passaging can lead to variations in gene expression and growth rate.[4]
-
Validate Reagents: Reagent quality and consistency are fundamental to reproducible research.[10] It is important to use validated antibodies and to be aware that different lots of the same reagent can introduce variability.[11][12][13]
-
Implement Rigorous Quality Control: Regular quality control of instruments and reagents is essential for identifying and mitigating potential sources of error.[8][14]
-
Proper Training and Statistical Knowledge: Researchers should be well-trained in experimental design and statistical analysis to ensure that their experiments are properly structured and the results are interpreted correctly.[4][9]
Logical Relationship: Key Pillars of Reproducibility
References
- 1. Why Biomedical Research Has A Reproducibility Problem [footnote.co]
- 2. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To: Get Better Reproducibility In Your Scientific Data – ELISA Tests [elisatests.in]
- 4. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 5. Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management | CellPort [cellportsoftware.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. almaden.io [almaden.io]
- 8. Action Steps To IMprove Flow Cytometry Reproducibility [expertcytometry.com]
- 9. atcc.org [atcc.org]
- 10. mlo-online.com [mlo-online.com]
- 11. selectscience.net [selectscience.net]
- 12. clpmag.com [clpmag.com]
- 13. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4 Ways To Achieve Reproducible Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Comparative Analysis of Ethyl Benzhydrylcarbamate and Established CNS Stimulants
A note on Ethyl Benzhydrylcarbamate: this compound is a compound available as a research chemical. To date, there is a notable absence of published preclinical and clinical studies to validate its efficacy, mechanism of action, or safety profile for any therapeutic indication. The information provided herein for this compound is, therefore, speculative and based on its structural similarity to known neuroactive compounds. This guide serves as a comparative framework against well-characterized central nervous system (CNS) stimulants, providing a benchmark for any future scientific investigation of this compound.
Overview of CNS Stimulants
Central nervous system stimulants are a class of drugs that increase activity in the brain. These agents are primarily used to treat conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] This guide will focus on three widely prescribed stimulants: Modafinil, Methylphenidate, and Amphetamine, and compare their known properties with the hypothetical profile of this compound.
Comparative Efficacy
The following tables summarize the efficacy of Modafinil, Methylphenidate, and Amphetamine in their primary approved indications. No such data is available for this compound.
Table 1: Efficacy of Modafinil in Narcolepsy
| Efficacy Endpoint | Study Population | Dosage | Key Findings |
| Multiple Sleep Latency Test (MSLT) | Adults with narcolepsy | 200 mg/day or 400 mg/day | Significant increase in sleep latency (time to fall asleep) compared to placebo.[3][4][5] |
| Maintenance of Wakefulness Test (MWT) | Adults with narcolepsy | 200 mg/day or 400 mg/day | Significant improvement in the ability to remain awake compared to placebo.[5][6] |
| Epworth Sleepiness Scale (ESS) | Adults with narcolepsy | 200 mg/day or 400 mg/day | Significant reduction in subjective sleepiness scores compared to placebo.[3][5] |
| Clinical Global Impression of Change (CGI-C) | Adults with narcolepsy | 200 mg/day or 400 mg/day | Significant improvement in the patient's overall clinical status as assessed by a clinician.[4][5] |
Table 2: Efficacy of Methylphenidate and Amphetamine in ADHD
| Efficacy Endpoint | Study Population | Drug (Dosage) | Key Findings |
| ADHD Symptom Severity (Clinician Rated) | Adults with ADHD | Methylphenidate (average 57.4 mg/day) | Moderate effect in reducing ADHD symptoms compared to placebo (Standardized Mean Difference [SMD] of 0.57-0.58). A dose-dependent relationship was observed.[7][8] |
| ADHD Symptom Severity (Clinician Rated) | Adults with ADHD | Amphetamines (various) | Amphetamines were found to be highly effective in reducing ADHD symptoms (SMD -0.79).[9][10] |
| ADHD Symptom Severity (Teacher Rated) | Children and adolescents with ADHD | Methylphenidate (various) | Statistically significant improvement in teacher-rated ADHD symptoms (SMD -0.74).[11] |
| Patient-Rated ADHD Symptoms | Adults with ADHD | Amphetamines (various) | All amphetamine formulations were efficacious in reducing patient-rated ADHD symptoms.[12] |
Mechanism of Action
The mechanisms of action for the established CNS stimulants are well-documented. For this compound, any proposed mechanism is purely hypothetical based on its chemical structure.
-
This compound (Hypothesized): Given its benzhydryl moiety, similar to that of modafinil, it is plausible that this compound could interact with the dopamine transporter (DAT). However, without experimental data, this remains speculation.
-
Modafinil: The precise mechanism of modafinil is not fully understood, but it is known to inhibit the reuptake of dopamine by binding to the dopamine transporter.[13][14] It also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its wakefulness-promoting effects.[15][16]
-
Methylphenidate: This drug acts as a norepinephrine and dopamine reuptake inhibitor (NDRI).[2][17] By blocking the dopamine and norepinephrine transporters, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling.[18][19]
-
Amphetamine: Amphetamines have a broader mechanism of action. They not only block the reuptake of dopamine and norepinephrine but also facilitate their release from presynaptic neurons.[1][20] This dual action results in a more pronounced increase in synaptic concentrations of these neurotransmitters compared to reuptake inhibitors alone.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of any new chemical entity. Below are examples of standard protocols used to assess the efficacy of CNS stimulants.
Protocol 1: Assessment of Wakefulness-Promoting Effects in a Preclinical Model
-
Objective: To evaluate the wakefulness-promoting effects of a test compound in a rodent model of sleep deprivation.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
After a recovery period, animals are habituated to the recording chambers.
-
Baseline sleep-wake patterns are recorded for 24 hours.
-
On the test day, animals are sleep-deprived for a period of 6 hours.
-
Immediately following sleep deprivation, animals are administered the test compound (e.g., this compound), a reference drug (e.g., modafinil), or vehicle via oral gavage.
-
EEG and EMG are recorded for the next 4-6 hours.
-
-
Primary Endpoint: Total time spent in wakefulness, non-REM sleep, and REM sleep.
-
Data Analysis: Comparison of sleep-wake parameters between treatment groups using ANOVA.
Protocol 2: Evaluation of Efficacy in Adult ADHD - A Randomized Controlled Trial
-
Objective: To assess the efficacy and safety of a test compound in adults diagnosed with ADHD.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (18-65 years) with a primary diagnosis of ADHD according to DSM-5 criteria.
-
Procedure:
-
After a screening period, eligible participants are randomized to receive either the test compound at a fixed or flexible dose, or a placebo, for a duration of 8 weeks.
-
Efficacy is assessed at baseline and at regular intervals throughout the study.
-
-
Primary Efficacy Endpoint: Change from baseline in the clinician-administered ADHD Rating Scale (ADHD-RS) total score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
Patient-reported outcomes on the Adult ADHD Self-Report Scale (ASRS).
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Data Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in ADHD-RS total score, with treatment as a factor and baseline score as a covariate.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Randomized trial of modafinil for the treatment of pathological somnolence in narcolepsy. US Modafinil in Narcolepsy Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Randomized trial of modafinil as a treatment for the excessive daytime somnolence of narcolepsy: US Modafinil in Narcolepsy Multicenter Study Group. [scholars.duke.edu]
- 6. neurology.org [neurology.org]
- 7. ovid.com [ovid.com]
- 8. Efficacy of methylphenidate for adults with attention-deficit hyperactivity disorder: a meta-regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amphetamines probably the best first-choice treatment for adults with ADHD [evidence.nihr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Methylphenidate for children and adolescents with attention deficit hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amphetamines for attention deficit hyperactivity disorder (ADHD) in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 16. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylphenidate - Wikipedia [en.wikipedia.org]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. droracle.ai [droracle.ai]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to the Validation of a New Analytical Method for Carbamate Detection
The detection and quantification of carbamate pesticides are critical for ensuring food safety and environmental protection. As analytical technologies advance, new methods are continuously being developed to improve sensitivity, specificity, and efficiency. This guide provides a comprehensive comparison of a modern analytical method for carbamate detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), against the conventional High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters.[1] The following tables summarize the comparative performance of a new LC-MS/MS method and a conventional HPLC-FLD method for the detection of various carbamate pesticides.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Carbamate | New Method (LC-MS/MS) LOD (µg/kg) | New Method (LC-MS/MS) LOQ (µg/kg) | Conventional Method (HPLC-FLD) LOD (µg/L) | Conventional Method (HPLC-FLD) LOQ (µg/L) |
| Aldicarb | 0.01[4] | 0.03 | ~1[5] | - |
| Carbofuran | 0.01[6] | 0.03[6] | - | - |
| Methomyl | - | <10[7] | - | - |
| Propoxur | 0.005[6] | 0.015[6] | - | - |
| Carbosulfan | 0.005[6] | 0.015[6] | - | - |
| Bendiocarb | - | <10[7] | - | - |
| Carbaryl | - | <10[7] | - | - |
Note: The matrices and specific experimental conditions in the cited sources may vary.
Table 2: Comparison of Accuracy (Recovery) and Precision (Relative Standard Deviation, RSD)
| Carbamate | New Method (LC-MS/MS) Recovery (%) | New Method (LC-MS/MS) Precision (%RSD) | Conventional Method (HPLC-FLD) Recovery (%) | Conventional Method (HPLC-FLD) Precision (%RSD) |
| Various Carbamates | 88 - 106[6] | 1 - 11[6] | 80.75 - 121.82 (Intra-day)[8] | < 14[8] |
| Various Carbamates | 88.1 - 118.4[9] | < 10[9] | 78.84 - 116.98 (Inter-day)[8] | - |
| Various Carbamates | 74.4 - 111.0[10] | 1.4 - 4.1[10] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
Protocol 1: New Analytical Method - LC-MS/MS with QuEChERS Sample Preparation
This method is recognized for its speed, ease of use, and effectiveness in analyzing a wide range of pesticides in various food matrices.[7][11]
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [10][11]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (with a modifier like ammonium formate or formic acid) and an organic solvent (methanol or acetonitrile) is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for carbamates.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each carbamate to ensure accurate identification and quantification.
-
Protocol 2: Conventional Analytical Method - HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)
This method has been a standard for carbamate analysis for many years.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: The sample is first extracted with a suitable solvent like methylene chloride.
-
Cleanup: The extract is then passed through a solid-phase extraction cartridge (e.g., Florisil) to remove interfering substances.
-
Concentration: The cleaned extract is evaporated and reconstituted in a suitable solvent for HPLC analysis.
2. HPLC Analysis [5]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
-
Post-Column Derivatization:
-
After separation on the HPLC column, the eluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) to break down the carbamates into methylamine.
-
This is followed by the addition of a derivatization reagent, o-phthalaldehyde (OPA), which reacts with the methylamine to form a fluorescent compound.
-
-
Detection:
-
Detector: A fluorescence detector.
-
Excitation/Emission Wavelengths: Typically around 330 nm for excitation and 450 nm for emission.
-
Visualizations
Experimental Workflow and Method Comparison
The following diagrams illustrate the validation workflow for the new analytical method and a comparison of its key features against the conventional method.
Caption: Workflow for the validation of a new LC-MS/MS method for carbamate detection.
Caption: Comparison of a new vs. conventional method for carbamate analysis.
Signaling Pathway Analogy for Detection
While not a biological signaling pathway, the following diagram illustrates the logical flow of the detection process in LC-MS/MS, analogous to a signal being processed.
Caption: Logical flow of carbamate detection by tandem mass spectrometry.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. pickeringlabs.com [pickeringlabs.com]
A Comparative Analysis of Benzhydryl and Benzyl Carbamates as Amine Protecting Groups
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the plethora of options for amine protection, carbamates are a widely utilized class. This guide provides a detailed comparative study of two important carbamate protecting groups: the well-established benzyl carbamate (Cbz or Z) and the more acid-labile benzhydryl carbamate (Bhc).
This comparison focuses on the stability, cleavage (deprotection) conditions, and potential side reactions associated with each group, supported by experimental data and detailed protocols.
Introduction to Benzyl and Benzhydryl Carbamates
Both benzyl and benzhydryl carbamates are employed to temporarily block the reactivity of primary and secondary amines, preventing unwanted side reactions during multi-step syntheses. The choice between them often hinges on the desired lability of the protecting group, particularly concerning acid sensitivity.
The benzyl carbamate (Cbz) group, introduced by Bergmann and Zervas in 1932, has been a cornerstone of peptide synthesis and general organic synthesis for decades. Its stability to a wide range of conditions, coupled with its reliable removal by hydrogenolysis, makes it a robust and versatile choice.
The benzhydryl (or diphenylmethyl, Bhc) carbamate offers a higher degree of acid sensitivity compared to the Cbz group. This increased lability is due to the greater stability of the diphenylmethyl cation that is formed as an intermediate during acid-catalyzed cleavage. This property makes the Bhc group particularly useful in synthetic strategies where milder acidic conditions are required for deprotection to avoid the degradation of sensitive functional groups elsewhere in the molecule.
Comparative Data on Stability and Cleavage
A direct quantitative comparison of the cleavage kinetics of benzhydryl and benzyl carbamates under identical conditions is not extensively documented in single literature sources. However, qualitative observations and data from related studies on solid-phase linkers indicate a significantly higher acid lability for benzhydryl-based systems.
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Acid Stability | Notes |
| Benzyl Carbamate (Cbz) | Hydrogenolysis: H₂, Pd/C, various solvents (e.g., MeOH, EtOH, EtOAc) Acidolysis (harsh): HBr in acetic acid, strong Lewis acids | High | Generally stable to mild and moderate acids. Can be cleaved with strong acids, but this is less common due to the harsh conditions required. | |
| Benzhydryl Carbamate (Bhc) | Acidolysis (mild): Trifluoroacetic acid (TFA) in dichloromethane (DCM), dilute HCl | Low | Significantly more labile to acid than the Cbz group. Can also be cleaved by hydrogenolysis. |
Experimental Protocols
Detailed methodologies for the protection of amines with both benzyl and benzhydryl groups, as well as their subsequent deprotection, are provided below.
Synthesis of N-Protected Amines
Protocol 1: Synthesis of a Benzyl Carbamate (N-Cbz-protected amine)
This protocol describes a general procedure for the protection of a primary or secondary amine using benzyl chloroformate.
Reagents and Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
Procedure:
-
Dissolve the amine in a mixture of water and DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium carbonate to the mixture.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Cbz-protected amine.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of a Benzhydryl Carbamate (N-Bhc-protected amine)
This protocol outlines a general method for the protection of an amine using a benzhydryl-based reagent.
Reagents and Materials:
-
Amine (1.0 eq)
-
Diphenylmethyl chloroformate or an activated benzhydryl carbonate derivative (1.1 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the non-nucleophilic base to the solution.
-
Slowly add the diphenylmethyl chloroformate or activated carbonate derivative.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography.
Deprotection of N-Carbamates
Protocol 3: Hydrogenolysis of Benzyl and Benzhydryl Carbamates
This is a general and mild method applicable to both Cbz and Bhc groups, provided no other functional groups sensitive to reduction are present.
Reagents and Materials:
-
N-protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or pressurized) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Acid-Catalyzed Cleavage of Benzhydryl Carbamate
This protocol is specific for the acid-labile Bhc group and uses milder conditions than those typically required for Cbz cleavage.
Reagents and Materials:
-
N-Bhc-protected amine
-
Trifluoroacetic acid (TFA) (10-50% v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Bhc-protected amine in DCM.
-
Cool the solution to 0 °C.
-
Add the TFA solution dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the deprotected amine.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways for the deprotection of benzyl and benzhydryl carbamates.
Conclusion
The choice between benzyl and benzhydryl carbamates as amine protecting groups is dictated by the specific requirements of the synthetic strategy.
-
Benzyl carbamate (Cbz) is a robust and reliable protecting group, ideal for syntheses that can tolerate hydrogenolysis for deprotection and require stability towards a range of other reagents.
-
Benzhydryl carbamate (Bhc) offers the advantage of significantly increased acid lability, allowing for deprotection under milder acidic conditions. This makes it a valuable tool when dealing with acid-sensitive substrates where hydrogenolysis is not a viable option.
Researchers should carefully consider the functional group tolerance of their substrates and the desired orthogonality of their protecting group strategy when selecting between these two valuable carbamates. The experimental protocols provided herein offer a starting point for the practical application of both protecting groups in the laboratory.
A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for Ethyl Carbamate Analysis
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of ethyl carbamate, a potential human carcinogen found in fermented foods and alcoholic beverages, the choice of analytical methodology is critical. The two most prominent techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Executive Summary
Both HPLC, typically coupled with fluorescence detection (FLD) after pre-column derivatization, and GC-MS offer robust and reliable means for the determination of ethyl carbamate. GC-MS is often considered the reference method due to its high selectivity and sensitivity, particularly when using isotopic internal standards.[1][2] However, HPLC-FLD presents a simpler and often faster alternative, avoiding the need for extensive sample extraction and concentration steps in some cases.[3][4] The selection between the two hinges on factors such as required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput.
Data Presentation: Performance Characteristics
The following table summarizes the key quantitative performance parameters for both HPLC-FLD and GC-MS methods based on data from various validation studies.
| Performance Parameter | HPLC-FLD | GC-MS |
| Linearity (R²) | >0.999[5] | >0.997[6] |
| Limit of Detection (LOD) | 1.64 - 4.2 µg/L[4][5] | 0.69 - 25 µg/kg (ppb)[6][7] |
| Limit of Quantification (LOQ) | 2.10 - 18.43 µg/kg[6] | 5.0 - 55.6 µg/L[8][9] |
| Accuracy (Recovery) | 81.5 - 98.5%[4][10] | 78.84 - 116.98%[6] |
| Precision (RSD) | < 6.3%[4] | < 14%[6] |
Experimental Protocols
HPLC-FLD Method with Pre-Column Derivatization
This method involves the reaction of ethyl carbamate with a derivatizing agent to form a fluorescent product, which is then detected.
1. Sample Preparation and Derivatization:
-
Aliquots of the sample (e.g., wine, spirits) are mixed with a solution of 9-xanthydrol (derivatizing agent) and hydrochloric acid.[11]
-
The mixture is thoroughly vortexed and allowed to react.[11]
-
The reaction is stopped, and the resulting fluorescent derivative is stabilized, often by adjusting the pH.[10]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 3 mm, 3 µm particle size).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is employed.[11]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[11]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[11]
-
Injection Volume: A small volume of the derivatized sample (e.g., 20 µL) is injected.[11]
3. Fluorescence Detection:
-
The detector is set to the specific excitation and emission wavelengths of the 9-xanthyl ethyl carbamate derivative (e.g., Ex: 233 nm, Em: 600 nm).[11]
GC-MS Method
This is the reference method, often involving a sample clean-up step followed by direct analysis.
1. Sample Preparation:
-
An internal standard, such as deuterated ethyl carbamate (d5-EC), is added to the sample.[12][13]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., diatomaceous earth or polystyrene-divinylbenzene).[1][14] The ethyl carbamate is retained and then eluted with an organic solvent like dichloromethane or ethyl acetate.[12][14]
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent such as dichloromethane.[7][15]
-
The eluate or organic phase is then concentrated before injection.[14]
2. Gas Chromatographic Conditions:
-
Column: A polar capillary column, such as one coated with Carbowax 20M (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[14]
-
Injector: Splitless injection is often employed to enhance sensitivity.[14]
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 40°C, ramping to 150°C, and then to 220°C.[14]
3. Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for its high sensitivity and selectivity, monitoring characteristic ions of ethyl carbamate (e.g., m/z 62, 74, 89).[12][14]
Method Comparison and Workflow
The choice between HPLC and GC-MS for ethyl carbamate analysis involves a trade-off between various factors. The following diagrams illustrate the general experimental workflows and a logical comparison of the two techniques.
Figure 1: General experimental workflows for HPLC-FLD and GC-MS analysis of ethyl carbamate.
Figure 2: Logical comparison of key characteristics between HPLC-FLD and GC-MS for ethyl carbamate analysis.
Conclusion
The cross-validation of HPLC and GC-MS methods for ethyl carbamate analysis reveals that both techniques are fit for purpose, with distinct advantages and disadvantages. GC-MS stands out for its superior selectivity and confirmatory power, making it the preferred method for regulatory compliance and complex matrices.[1] On the other hand, HPLC-FLD offers a simpler, faster, and more cost-effective approach that is well-suited for routine screening and quality control in less complex samples.[3] The ultimate choice of method should be guided by a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample characteristics, and available resources. An interlaboratory study has shown that results from HPLC-FLD are comparable to those from GC-MS, highlighting its potential as a reliable alternative.[3]
References
- 1. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Determination of ethyl carbamate in alcoholic beverages: an interlaboratory study to compare HPLC-FLD with GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 9. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ethyl carbamate in wine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 15. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzhydrylcarbamates and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzhydrylcarbamates and related chemical scaffolds. Given the limited publicly available, comprehensive SAR studies on a single series of benzhydrylcarbamates, this document synthesizes findings from research on structurally related compounds to infer the likely SAR of this class. We will explore the influence of the benzhydryl moiety and the carbamate functional group on biological activity by examining compounds targeting the dopamine transporter (DAT), fatty acid amide hydrolase (FAAH), and those with anticonvulsant properties.
Comparative Analysis of Pharmacological Activity
The following tables summarize the quantitative data for different classes of compounds related to benzhydrylcarbamates, providing a basis for understanding their potential SAR.
Table 1: Dopamine Transporter (DAT) Binding Affinities of Benztropine Analogs
Benztropine and its analogs feature a benzhydryl ether moiety, which is structurally related to the benzhydryl group of interest. The data below illustrates the impact of substitutions on the tropane ring system on DAT binding affinity.
| Compound | R Group (N-substitution) | DAT Ki (nM) |
| Benztropine | -CH₃ | 118[1] |
| GA 1-69 | -CH₂CH₂CH₃ | 29.2[2] |
| GA 2-99 | -CH₂CH=CH₂ | 5.59[2] |
| JHW 013 | -CH₂-c-C₃H₅ | 10.0 |
Table 2: FAAH Inhibitory Potency of O-Aryl Carbamates
This table presents the SAR for a series of O-aryl carbamates, highlighting how electronic and steric modifications to the aryl ring influence the inhibition of FAAH. This provides insight into the carbamate portion of the target compounds.
| Compound | O-Aryl Group | FAAH IC₅₀ (nM) |
| URB597 | 3'-carbamoyl-biphenyl-3-yl | 4.6[3] |
| URB524 | Biphenyl-3-yl | 63[3] |
| 2a | Phenyl | 3776 |
| 2b | 4-Methylphenyl | 808 |
| 2c | 4-Nitrophenyl | 174 |
| 2f | 4-Methoxyphenyl | 266 |
| 2g | 4-Chlorophenyl | 63 |
Table 3: Anticonvulsant Activity of Benzhydryl Piperazine Derivatives
The following data for benzhydryl piperazines in the maximal electroshock (MES) seizure model indicates the contribution of the benzhydryl group to anticonvulsant activity.
| Compound | Name | Anticonvulsant Activity (MES Test) |
| SC-13504 | Ropizine | Efficacious, similar to phenobarbital and phenytoin[4] |
| HDX | Hydroxyzine | Active[4] |
| CCZ | Chlorcyclizine | Active[4] |
| BUC | Buclizine | Active[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Dopamine Transporter (DAT) Binding Assay
This protocol is used to determine the binding affinity of compounds for the dopamine transporter.
-
Tissue Preparation: Rat striatal tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radioligand (e.g., [³H]-WIN 35,428), a known DAT ligand, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 120 minutes) to reach equilibrium[5]. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the potency of compounds in inhibiting the enzymatic activity of FAAH.
-
Enzyme Source: Homogenates from rat brain or cells expressing recombinant FAAH are used as the enzyme source.
-
Substrate: A fluorogenic substrate, such as AMC-arachidonoyl amide, is used[6][7]. FAAH hydrolyzes this substrate, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC)[6][7].
-
Assay Procedure: The enzyme preparation is pre-incubated with various concentrations of the test compound in an appropriate buffer (e.g., 125 mM Tris-HCl, pH 9.0)[6].
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively[8][9].
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures[10].
-
Animal Model: The test is typically performed in mice or rats[10].
-
Procedure: A brief electrical stimulus of a fixed intensity (e.g., 50 mA for mice) is delivered through corneal or ear-clip electrodes[10]. This stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs[10].
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is the primary endpoint[10]. An animal is considered protected if this phase is absent.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR of benzhydrylcarbamates.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Comparison of scaffolds with benzhydryl and carbamate moieties.
Caption: Proposed mechanism of irreversible inhibition of FAAH by carbamates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
A Researcher's Guide to Target Engagement Validation for Novel Compounds: A Comparative Analysis of Modern Techniques
For researchers, scientists, and drug development professionals, validating the interaction of a novel small molecule with its intended biological target is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of key experimental methodologies for identifying and validating the target of a novel compound, using the hypothetical molecule ethyl benzhydrylcarbamate as a case study for a compound with an unknown mechanism of action.
The selection of an appropriate target engagement validation strategy is paramount and depends on various factors, including the stage of research, available resources, and the nature of the compound and its putative target. This document outlines and compares several widely used techniques, presenting their underlying principles, experimental workflows, and key performance metrics in easily digestible formats. Detailed protocols for selected assays are also provided to facilitate practical implementation.
I. A Comparative Overview of Target Identification and Validation Methods
The journey to validate a drug's target typically involves two phases: initial identification of potential protein partners (target deconvolution) and subsequent confirmation and characterization of the direct interaction (target validation). The table below compares several state-of-the-art techniques across these two phases.
| Method | Principle | Throughput | Sample Type | Key Outputs | Limitations |
| Target Identification | |||||
| Affinity-Based Chemoproteomics (e.g., Kinobeads) | Immobilized compound captures binding proteins from cell lysates for identification by mass spectrometry.[1][2][3] | Medium to High | Cell/tissue lysates | List of potential binding partners, relative binding affinities. | Requires compound immobilization, potential for non-specific binding. |
| Photoaffinity Labeling (PAL) | A photo-reactive version of the compound covalently crosslinks to its target upon UV irradiation, enabling subsequent identification.[4][5][6][7] | Low to Medium | Intact cells or cell lysates | Direct identification of binding partners in a physiological context. | Requires synthesis of a photo-probe, potential for non-specific crosslinking. |
| Genetic Screening (e.g., CRISPR) | Systematic gene knockout or knockdown to identify genes that confer sensitivity or resistance to the compound's effects.[8][9] | High | Intact cells | Identification of genes essential for compound activity, providing clues to the target and pathway. | Indirect method, may not identify the direct binding target. |
| Target Validation | |||||
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation, which is detected by quantifying the soluble protein fraction at different temperatures.[10][11][12][13][14] | Low to High | Intact cells or cell lysates | Target engagement confirmation in a cellular environment, can be adapted for high-throughput screening. | Not all proteins exhibit a clear thermal shift, membrane protein analysis can be challenging. |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from proteolytic degradation, with the stabilized protein detected by SDS-PAGE or mass spectrometry.[15][16][17][18][19] | Low to Medium | Cell/tissue lysates | Confirmation of direct binding without compound modification. | Requires a suitable protease and optimization of digestion conditions. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the compound flows over an immobilized target protein, providing real-time binding kinetics.[20][21][22][23][24] | Medium to High | Purified protein and compound | Quantitative measurement of binding affinity (KD), association (ka), and dissociation (kd) rates. | Requires purified, active target protein immobilization, which can be challenging for some proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct titration of the compound into a solution containing the target protein, providing a complete thermodynamic profile of the interaction.[20][21][25][26][27][28] | Low | Purified protein and compound | Direct measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Requires relatively large amounts of purified protein and compound, lower throughput. |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the practical application of these techniques.
A. Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-3 hours) under normal culture conditions.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by repeated freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube. Denature the samples and analyze the amount of soluble target protein by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.[13][14]
B. Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Prepare a cell or tissue lysate in a non-denaturing buffer.
-
Compound Incubation: Divide the lysate into aliquots and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The choice of protease and digestion time requires optimization.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation with SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE. Visualize the proteins by Coomassie staining or perform a Western blot if a specific target is being investigated. A protected protein band in the compound-treated lanes compared to the control indicates binding.
-
Target Identification (for unknown targets): Excise the protected protein band from the gel and identify the protein using mass spectrometry.[15][16][17]
C. Surface Plasmon Resonance (SPR) Protocol
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface. Also, inject a blank (running buffer alone) for double referencing.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Data Analysis: After subtracting the reference channel signal and the blank injection signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[22][23][24]
III. Visualizing Workflows and Pathways
Diagrams illustrating key experimental workflows and a hypothetical signaling pathway are presented below to provide a clearer understanding of the processes involved.
References
- 1. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 7. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 16. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. youtube.com [youtube.com]
- 22. o2hdiscovery.co [o2hdiscovery.co]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 25. Protein Biophysics Core Facility - PBCF | Faculty of Medicine [uottawa.ca]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of ethyl benzhydrylcarbamate. Due to the limited publicly available data on the specific selectivity profile of this compound, this document outlines a comparative approach based on the known activities of structurally related compounds containing the benzhydryl (diphenylmethyl) moiety. The experimental protocols provided herein are standard methodologies for characterizing the selectivity of a compound against potential related biological targets.
Introduction to this compound and Potential Cross-Reactivity
This compound is a carbamate derivative distinguished by a bulky benzhydryl group. While its specific biological targets are not extensively documented in public literature, the chemical structure provides clues to potential off-target interactions. The benzhydryl moiety is a common scaffold in a variety of centrally active drugs, suggesting that this compound may interact with similar targets. These potential related targets primarily include G-protein coupled receptors (GPCRs) such as histamine, dopamine, and muscarinic acetylcholine receptors, as well as enzymes like cholinesterases.
Carbamates are a well-known class of compounds that can act as inhibitors of cholinesterases.[1] The bulky benzhydryl group in this compound may confer selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a phenomenon observed with other carbamates bearing large substituents.[2]
Comparative Selectivity Data
A comprehensive assessment of selectivity requires quantitative data from various binding and functional assays. The following table provides a template for summarizing such data, comparing this compound to representative compounds known to interact with the hypothesized related targets. Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
| Compound | Primary Target | Ki (nM) vs Primary Target | Related Target | Ki (nM) vs Related Target | Selectivity Ratio (Related/Primary) | Reference |
| This compound | (Hypothetical) BChE | TBD | AChE | TBD | TBD | N/A |
| TBD | Histamine H1 Receptor | TBD | TBD | N/A | ||
| TBD | Dopamine D2 Receptor | TBD | TBD | N/A | ||
| TBD | Muscarinic M2 Receptor | TBD | TBD | N/A | ||
| Cetirizine | Histamine H1 Receptor | ~6 | Muscarinic Receptors | >120,000 | >20,000 | [3] |
| Dopamine Receptors | >3,600 | >600 | [3] | |||
| Rivastigmine | AChE | (Varies) | BChE | (Varies) | (Variable) | [2] |
| Boldine | Dopamine D1-like Receptors | 400 | Dopamine D2-like Receptors | 520 | 1.3 | [4] |
| 4-Cyclohexyl-α-[4-[[4-methoxyphenyl(S)-sufinyl]phenyl]-1-piperazineacetonitrile | Muscarinic M2 Receptor | 2.7 | Muscarinic M1 Receptor | ~108 | 40 | [5] |
TBD: To be determined experimentally.
Experimental Protocols
To generate the data required for the comparative analysis, the following experimental protocols are recommended.
Radioligand Binding Assays for GPCRs (Histamine, Dopamine, Muscarinic Receptors)
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., Histamine H1, Dopamine D2, Muscarinic M1-M5).
-
Radioligand specific for the receptor of interest (e.g., [3H]mepyramine for H1, [3H]raclopride for D2, [3H]quinuclidinyl benzilate for muscarinic receptors).
-
This compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 values of this compound for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Purified human AChE and BChE.
-
Acetylthiocholine (ATC) and butyrylthiocholine (BTC) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
This compound and a reference inhibitor (e.g., rivastigmine).
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or buffer.
-
Add the enzyme (AChE or BChE) to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the respective substrate (ATC for AChE, BTC for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for assessing compound selectivity and a simplified signaling pathway for a G-protein coupled receptor, a likely target class for compounds containing a benzhydryl moiety.
References
- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfoxides as selective antagonists of the muscarinic M2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ethyl benzhydrylcarbamate, ensuring compliance and minimizing risk. The primary directive for the disposal of this compound is to consign the contents and container to an approved waste disposal plant.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural workflow is necessary to ensure the safe handling and disposal of this compound. This involves careful planning, the use of appropriate personal protective equipment (PPE), and clear communication with your institution's environmental health and safety (EHS) department.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with the full chemical name, CAS number (5457-53-4), and the words "Hazardous Waste".
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions. Carbamates, as a class, should be segregated from strong acids, bases, and oxidizing agents.
2. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety glasses with side shields or chemical splash goggles, and a lab coat.[1][2][3]
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Scheduling a Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste, including the chemical name, quantity, and any other relevant details.
-
Follow their specific procedures for waste pickup and transportation.
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of. This is crucial for regulatory compliance and waste tracking.
Quantitative Data and Chemical Properties
For safe handling and disposal, it is essential to be aware of the chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 5457-53-4 |
| IUPAC Name | ethyl N-benzhydrylcarbamate |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and information derived from safety data sheets. No experimental protocols for the degradation or treatment of this compound are available in the reviewed literature. The recommended disposal method relies on established procedures for handling and incinerating chemical waste at a licensed facility.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl benzhydrylcarbamate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on the known hazards of similar carbamate compounds and are intended to provide a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) extending up the forearm.[1] | Prevents skin contact, which is a primary route of exposure for many chemicals.[4] Avoid lined gloves as they can absorb chemicals.[1] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. For larger quantities or when generating aerosols, a full-body chemical-resistant suit may be necessary.[1][7] | Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100). The type of respirator should be selected based on a risk assessment of the specific procedure.[1][5][7] | Protects against inhalation of dust, aerosols, or vapors, which can be harmful.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the safety data for chemically similar carbamates to understand potential hazards.
-
Don all required PPE as outlined in the table above.
-
Ensure all handling of this compound is conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Have an emergency eyewash station and safety shower readily accessible.[9]
-
-
Handling:
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Collect all waste materials, including contaminated PPE, for proper disposal.
-
-
Post-Handling:
-
Carefully remove and dispose of PPE to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Document all procedures and any observations in your laboratory notebook.
-
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste generated from handling this compound should be treated as hazardous.
Waste Disposal Guidelines:
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes unused or expired this compound and any contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste. This includes gloves, disposable lab coats, and any other single-use protective equipment. |
Important Considerations:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Segregation: Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EH&S) department for guidance.[9]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. smith.agrilife.org [smith.agrilife.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ETHYL CARBAMATE [training.itcilo.org]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. ICSC 0314 - ETHYL CARBAMATE [chemicalsafety.ilo.org]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
